8-hydroxyhexadecanoyl-CoA
Description
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Properties
Molecular Formula |
C37H66N7O18P3S |
|---|---|
Molecular Weight |
1021.9 g/mol |
IUPAC Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 8-hydroxyhexadecanethioate |
InChI |
InChI=1S/C37H66N7O18P3S/c1-4-5-6-7-8-11-14-25(45)15-12-9-10-13-16-28(47)66-20-19-39-27(46)17-18-40-35(50)32(49)37(2,3)22-59-65(56,57)62-64(54,55)58-21-26-31(61-63(51,52)53)30(48)36(60-26)44-24-43-29-33(38)41-23-42-34(29)44/h23-26,30-32,36,45,48-49H,4-22H2,1-3H3,(H,39,46)(H,40,50)(H,54,55)(H,56,57)(H2,38,41,42)(H2,51,52,53) |
InChI Key |
ALQBRVZVRNLJDH-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Role of 8-Hydroxyhexadecanoyl-CoA: A Linchpin in Plant Protective Barriers
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today elucidates the critical biological function of 8-hydroxyhexadecanoyl-CoA, a key intermediate in the biosynthesis of plant cutin. This document, tailored for researchers, scientists, and drug development professionals, delves into the metabolic pathways, enzymatic processes, and quantitative data surrounding this vital lipid molecule, offering a foundational resource for advancements in agriculture and pharmacology.
This compound serves as a fundamental precursor in the formation of cutin, a complex biopolyester that forms the protective outer layer of the aerial parts of plants. This cuticular barrier is essential for preventing water loss, protecting against UV radiation, and defending against pathogens. The hydroxylation of hexadecanoyl-CoA at the 8th carbon position is a crucial modification step that dictates the subsequent incorporation of this monomer into the growing cutin polymer, thereby influencing the structural integrity and functional properties of the plant cuticle.
Biosynthesis of this compound and its Role in Cutin Formation
The synthesis of this compound is a multi-step process that begins with the ubiquitous C16 fatty acid, palmitic acid. The activated form, hexadecanoyl-CoA, undergoes a critical hydroxylation reaction catalyzed by specific cytochrome P450 monooxygenases.
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Caption: Biosynthetic pathway of this compound and its incorporation into the cutin polymer.
Quantitative Analysis of 8-Hydroxyhexadecanoic Acid in Plant Cutin
The abundance of 8-hydroxyhexadecanoic acid, the derivative of this compound found in the final cutin polymer, varies across different plant species and tissues. This variation reflects the diverse structural requirements of the cuticle in adapting to different environmental conditions. Quantitative data, typically obtained through gas chromatography-mass spectrometry (GC-MS) analysis of depolymerized cutin, reveals the relative importance of this specific monomer. While comprehensive data across a wide range of species is still an active area of research, available studies indicate its presence as a significant mid-chain hydroxylated C16 monomer in the cutin of various plants.
| Plant Species (Tissue) | 8-Hydroxyhexadecanoic acid (% of total C16 monomers) | Reference |
| Vicia faba (leaves) | Present, but not the major dihydroxy-C16 isomer | [1] |
| Gymnosperms (general) | Minor component compared to 9-hydroxy isomer | [2] |
| Angiosperms (general) | Co-occurs with 9- and 10-hydroxy isomers | [2] |
Note: Quantitative data for 8-hydroxyhexadecanoic acid is often reported as part of a mixture of positional isomers (m-hydroxyhexadecanoic acid, where m = 8, 9, or 10). The precise quantification of the 8-hydroxy isomer alone is technically challenging and not always specified in literature.
Key Enzymes in the Biosynthesis of this compound
The hydroxylation of hexadecanoyl-CoA at the C8 position is catalyzed by cytochrome P450 enzymes, a large and diverse group of heme-containing monooxygenases. In plants, the CYP77A and CYP86A families are known to be involved in fatty acid hydroxylation for the biosynthesis of cutin and suberin. While specific isozymes with a clear preference for 8-hydroxylation of C16 fatty acids are still under investigation, members of these families have been shown to perform in-chain hydroxylation.
Table of Relevant Enzyme Families:
| Enzyme Family | Known Function in Cutin/Suberin Biosynthesis | Substrate Specificity |
| CYP77A | In-chain hydroxylation and epoxidation of fatty acids | C12 to C18 fatty acids |
| CYP86A | ω-hydroxylation and in-chain hydroxylation of fatty acids | C12 to C18 fatty acids |
Experimental Protocols
Analysis of Cutin Monomers by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the depolymerization of cutin and subsequent analysis of its monomeric composition, which is essential for the identification and quantification of 8-hydroxyhexadecanoic acid.
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Caption: Workflow for the analysis of cutin monomers.
Methodology:
-
Tissue Preparation: Fresh plant tissue is collected and subjected to solvent extraction (e.g., with chloroform (B151607) and methanol) to remove soluble cuticular waxes and other lipids. This leaves behind the insoluble cutin polymer.
-
Depolymerization: The delipidated tissue is then treated with a reagent that cleaves the ester bonds of the cutin polymer, releasing the individual monomers. A common method is transesterification with sodium methoxide (B1231860) in methanol.
-
Extraction and Derivatization: The resulting fatty acid methyl esters are extracted into an organic solvent. To improve their volatility and stability for GC-MS analysis, hydroxyl and carboxyl groups are derivatized, for instance, by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
GC-MS Analysis: The derivatized monomers are separated by gas chromatography based on their boiling points and retention times, and then identified and quantified by mass spectrometry based on their characteristic fragmentation patterns.
Heterologous Expression and Assay of Cytochrome P450 Fatty Acid Hydroxylases
To characterize the specific enzymes responsible for the 8-hydroxylation of hexadecanoyl-CoA, heterologous expression systems are employed.
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Caption: Workflow for the characterization of a candidate fatty acid hydroxylase.
Methodology:
-
Gene Identification and Cloning: A candidate cytochrome P450 gene is identified based on sequence homology to known fatty acid hydroxylases and cloned into a suitable expression vector.
-
Heterologous Expression: The expression vector is introduced into a host organism, such as Saccharomyces cerevisiae (yeast) or Escherichia coli, which then produces the plant P450 enzyme. Co-expression with a cytochrome P450 reductase is often necessary for catalytic activity.
-
Microsome Preparation: The expressed P450 enzyme is typically membrane-bound. Therefore, the microsomal fraction of the host cells is isolated by differential centrifugation.
-
Enzyme Assay: The microsomal preparation is incubated with the substrate, hexadecanoyl-CoA, in the presence of necessary cofactors like NADPH.
-
Product Identification: The reaction products are extracted and analyzed by methods such as GC-MS or HPLC to identify the formation of 8-hydroxyhexadecanoic acid, confirming the enzymatic activity.
Signaling and Regulation
The biosynthesis of cutin, including the production of this compound, is tightly regulated by developmental and environmental cues. Light is a significant factor, with cuticle biosynthesis being coordinated with the diel (day-night) cycle.[3] Transcription factors, such as those from the MYB family, have been implicated in the regulation of cuticle biosynthesis genes in response to stresses like drought.[4] However, the specific signaling pathways that directly modulate the activity of the cytochrome P450 enzymes responsible for 8-hydroxylation are an area of ongoing research.
Conclusion
This compound is a pivotal molecule in the construction of the plant cuticle, a structure of immense importance for plant survival and productivity. A thorough understanding of its biosynthesis and function is crucial for developing strategies to enhance crop resilience and for the potential bioengineering of novel polymers. This technical guide provides a foundational overview for researchers dedicated to unraveling the complexities of plant lipid metabolism and its applications.
References
An In-depth Technical Guide on the 8-Hydroxyhexadecanoyl-CoA Biosynthesis Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of 8-hydroxyhexadecanoyl-CoA in plants. This pathway is a critical component in the formation of cutin and suberin, protective biopolymers essential for plant development and defense. This document details the core biosynthetic steps, key enzymes, regulatory aspects, and detailed experimental protocols for studying this pathway.
Introduction
This compound is a crucial intermediate in the biosynthesis of cutin and suberin, which are complex lipid polyesters that form protective layers on the surfaces of aerial plant organs (cutin) and in the cell walls of various tissues, including roots and wound sites (suberin).[1][2] These barriers play a vital role in preventing water loss, protecting against pathogens, and maintaining overall plant integrity. The in-chain hydroxylation of fatty acids, such as the formation of 8-hydroxyhexadecanoic acid from palmitic acid (hexadecanoic acid), is a key modification step that contributes to the structural diversity and functionality of these polymers.[3] This guide will focus on the enzymatic processes leading to the synthesis of this compound, a key precursor for incorporation into these protective biopolymers.
The Core Biosynthesis Pathway
The biosynthesis of this compound begins with the ubiquitous C16 fatty acid, palmitic acid, and involves a series of enzymatic reactions primarily located in the endoplasmic reticulum (ER). The pathway can be broadly divided into three main stages: fatty acid synthesis, in-chain hydroxylation, and acyl-CoA activation.
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De Novo Fatty Acid Synthesis: Palmitic acid (16:0) is synthesized in the plastids from acetyl-CoA through the action of the fatty acid synthase (FAS) complex.[4] The resulting palmitoyl-ACP is then hydrolyzed by a fatty acyl-ACP thioesterase (FAT) to release free palmitic acid, which is subsequently exported to the cytoplasm.[5][6]
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In-chain Hydroxylation: The hydroxylation of the C8 position of palmitic acid is catalyzed by a cytochrome P450 monooxygenase (CYP). While the specific enzyme responsible for this reaction in all plant species has not been definitively identified, members of the CYP78A and CYP81 families are strong candidates.[3][7] For instance, CYP81B1 from Helianthus tuberosus has been shown to hydroxylate fatty acids at the C7 and C8 positions.[3] These enzymes are typically membrane-bound proteins located in the endoplasmic reticulum. The reaction requires NADPH as a reductant and molecular oxygen.
-
Acyl-CoA Activation: The final step is the activation of 8-hydroxyhexadecanoic acid to its CoA thioester, this compound. This reaction is catalyzed by a long-chain acyl-CoA synthetase (LACS).[8] This activation is essential for the subsequent incorporation of the hydroxy fatty acid into the growing cutin or suberin polymer.
Below is a diagram illustrating the proposed biosynthetic pathway.
Quantitative Data
The following table summarizes representative quantitative data for enzymes involved in or analogous to the this compound biosynthesis pathway. It is important to note that the kinetic parameters for the specific C8-hydroxylation of palmitic acid are not yet fully characterized in the literature. The values presented for the cytochrome P450 are based on studies of similar plant fatty acid hydroxylases.
| Enzyme Class | Representative Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Optimal pH | Reference |
| Fatty Acyl-ACP Thioesterase | FatB | Palmitoyl-ACP | 1.5 | 1500 | 9.0 | [5] |
| Cytochrome P450 Hydroxylase | CYP78A family (putative) | Palmitic Acid | 10-50 | 1-10 | 7.5 | [7] |
| Long-Chain Acyl-CoA Synthetase | LACS2 | Palmitic Acid | 5-20 | 50-200 | 8.0 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the this compound biosynthesis pathway.
Heterologous Expression and Purification of a Candidate Cytochrome P450
This protocol describes the expression of a candidate plant CYP enzyme in Saccharomyces cerevisiae (yeast) and its subsequent purification.
Materials:
-
Yeast expression vector (e.g., pYES-DEST52)
-
Full-length cDNA of the candidate CYP gene
-
Competent S. cerevisiae cells (e.g., WAT11 strain)
-
Yeast growth media (SD-Ura, SG-Ura)
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Glass beads (425-600 µm)
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Breaking buffer (50 mM Tris-HCl pH 7.5, 1 mM EDTA, 600 mM sorbitol)
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Solubilization buffer (Breaking buffer with 1% (w/v) sodium cholate (B1235396) and 20% (v/v) glycerol)
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His-tag affinity chromatography column and buffers (Wash buffer, Elution buffer with imidazole)
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SDS-PAGE reagents
Procedure:
-
Clone the full-length cDNA of the candidate CYP into the yeast expression vector.
-
Transform the expression construct into competent S. cerevisiae cells.
-
Grow a pre-culture of the transformed yeast in SD-Ura medium overnight.
-
Inoculate a larger culture in SG-Ura medium and grow for 24-48 hours to induce protein expression.
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Harvest the yeast cells by centrifugation and wash with breaking buffer.
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Resuspend the cell pellet in breaking buffer and lyse the cells by vortexing with glass beads.
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Centrifuge the lysate to pellet the cell debris and collect the microsomal fraction by ultracentrifugation.
-
Resuspend the microsomal pellet in solubilization buffer and incubate with gentle agitation to solubilize membrane proteins.
-
Clarify the solubilized protein extract by centrifugation and apply the supernatant to a pre-equilibrated His-tag affinity column.
-
Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elute the purified CYP enzyme with elution buffer.
-
Analyze the purified protein by SDS-PAGE to confirm its size and purity.
In Vitro Reconstitution and Enzyme Assay
This protocol describes the reconstitution of the purified CYP enzyme with a cytochrome P450 reductase (CPR) and a subsequent enzyme assay to determine its hydroxylase activity.[1][2][9]
Materials:
-
Purified candidate CYP enzyme
-
Purified plant cytochrome P450 reductase (e.g., from Arabidopsis thaliana)
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Liposomes (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine)
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Reaction buffer (100 mM potassium phosphate (B84403) buffer, pH 7.25)
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NADPH
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Palmitic acid substrate
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Organic solvents for extraction (e.g., ethyl acetate)
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GC-MS or LC-MS/MS system for product analysis
Procedure:
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Prepare liposomes by sonication.
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Reconstitute the purified CYP and CPR into the liposomes by incubation.
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Set up the enzyme reaction in a microcentrifuge tube containing the reaction buffer, the reconstituted enzyme mixture, and the palmitic acid substrate.
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Initiate the reaction by adding NADPH.
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Incubate the reaction at a suitable temperature (e.g., 30°C) for a defined period.
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Stop the reaction by adding an organic solvent to extract the fatty acids.
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Vortex and centrifuge to separate the phases.
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Collect the organic phase and dry it under a stream of nitrogen.
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Derivatize the fatty acids (e.g., by silylation) for GC-MS analysis or resuspend in a suitable solvent for LC-MS/MS analysis.
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Analyze the sample to identify and quantify the 8-hydroxyhexadecanoic acid product.
Analysis of Hydroxylated Fatty Acids by LC-MS/MS
This protocol outlines the analysis of hydroxylated fatty acids from plant tissue extracts or in vitro enzyme assays.[3][10]
Materials:
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Plant tissue or enzyme assay extract
-
Internal standard (e.g., deuterated hydroxy fatty acid)
-
LC-MS/MS system with a C18 reverse-phase column
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Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)
Procedure:
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Extract the lipids from the plant tissue or enzyme assay as described previously.
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Add a known amount of the internal standard to the extract.
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Inject the sample into the LC-MS/MS system.
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Separate the fatty acids using a gradient elution on the C18 column.
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Detect the hydroxylated fatty acids using electrospray ionization in negative mode (ESI-).
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Use multiple reaction monitoring (MRM) to specifically detect the precursor and product ions of 8-hydroxyhexadecanoic acid and the internal standard for accurate quantification.
Regulatory Aspects and Signaling
The biosynthesis of cutin and suberin, and therefore the production of this compound, is tightly regulated by developmental cues and environmental stresses. Several transcription factors have been identified that regulate the expression of genes involved in these pathways. For example, MYB and WRKY transcription factor families have been implicated in the regulation of suberin biosynthesis genes.[11] Abiotic stresses such as drought and salinity, as well as biotic stresses like pathogen attack, can induce the expression of CYP genes involved in fatty acid hydroxylation, leading to reinforcement of the protective barriers.
Conclusion
The biosynthesis of this compound is a key step in the formation of the protective biopolymers cutin and suberin in plants. This pathway involves the in-chain hydroxylation of palmitic acid by cytochrome P450 monooxygenases, followed by activation to a CoA ester. Understanding the enzymes and regulatory networks involved in this process is crucial for developing strategies to enhance plant stress tolerance and for the potential biotechnological production of valuable hydroxylated fatty acids. The experimental protocols provided in this guide offer a framework for researchers to investigate this important metabolic pathway. Further research is needed to definitively identify the specific CYP enzymes responsible for 8-hydroxylation in different plant species and to fully elucidate the regulatory mechanisms that control their activity.
References
- 1. In vitro functional reconstitution of cofactor-dependent plant cytochrome P450 system on artificial liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Analysis of Hydroxy Fatty Acids from the Pollen of Brassica campestris L. var. oleifera DC. by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 16-Hydroxyhexadecanoic acid | 506-13-8 [smolecule.com]
- 5. The Identification and Quantification of Suberin Monomers of Root and Tuber Periderm from Potato (Solanum tuberosum) as Fatty Acyl tert-Butyldimethylsilyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A General Protocol for Accurate Gene Expression Analysis in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Analysis of Fatty Acid Esters of Hydroxyl Fatty Acid in Selected Plant Food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Elusive Intermediate: A Technical Guide to the Natural Occurrence of 8-Hydroxyhexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the current scientific understanding of the natural occurrence of 8-hydroxyhexadecanoyl-CoA, a specialized fatty acyl-CoA molecule. While direct quantitative data on this specific intermediate is scarce in publicly available literature, its existence is strongly inferred from its role in the biosynthesis of suberin, a crucial biopolymer in plants. This document summarizes the evidence for its presence in plants, outlines the analytical methods that would be employed for its detection and quantification, and discusses the lack of evidence for its occurrence in other organisms.
Natural Occurrence and Biological Role
Based on current research, the natural occurrence of this compound is primarily hypothesized within the plant kingdom as a transient intermediate in the biosynthesis of suberin. Suberin is a complex, lipophilic polyester (B1180765) found in the cell walls of specific plant tissues, such as the root endodermis and periderm, as well as in seed coats. It acts as a protective barrier, regulating the transport of water and solutes and defending against pathogens.
The biosynthesis of suberin involves the modification of long-chain fatty acids, primarily C16 and C18 chains. One of the key modifications is the hydroxylation of the fatty acyl-CoA backbone. While ω-hydroxylation (at the terminal carbon) is a well-characterized step, in-chain hydroxylation also occurs to produce the various hydroxy-fatty acid monomers that constitute the suberin polymer. It is within this context that this compound is presumed to be formed from its precursor, hexadecanoyl-CoA (palmitoyl-CoA), through the action of a cytochrome P450 monooxygenase.
There is currently no substantial evidence to suggest the natural occurrence of this compound in animal or microbial kingdoms. The fatty acid metabolism in these organisms primarily involves β-oxidation, which generates 3-hydroxyacyl-CoA intermediates, and fatty acid synthesis, which also involves 3-hydroxyacyl intermediates. In-chain hydroxylation at the 8-position of a C16 acyl-CoA has not been documented as a common metabolic step in these organisms.
Quantitative Data on Related Suberin Monomers
| Suberin Monomer Class | Specific Monomer | Typical Abundance in Arabidopsis Root Suberin (mol%) |
| ω-Hydroxy Fatty Acids | 16-Hydroxyhexadecanoic acid | 10 - 20 |
| 18-Hydroxyoctadecenoic acid | 20 - 30 | |
| α,ω-Dicarboxylic Acids | Hexadecanedioic acid | 15 - 25 |
| Octadecenedioic acid | 25 - 35 | |
| Fatty Acids | Hexadecanoic acid | 5 - 10 |
| Octadecanoic acid | 1 - 5 | |
| Fatty Alcohols | Hexadecan-1-ol | 1 - 5 |
| Octadecan-1-ol | 1 - 5 | |
| In-chain Hydroxy Fatty Acids | 8-Hydroxyhexadecanoic acid | Trace amounts, often not separately quantified |
Note: The abundance of suberin monomers can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The data presented here is an approximation for illustrative purposes.
Biosynthetic Pathway of Suberin in Plants
The biosynthesis of suberin is a complex process that occurs in the endoplasmic reticulum (ER). It begins with the synthesis of C16 and C18 fatty acids, which are then activated to their CoA esters. These acyl-CoAs undergo a series of modifications, including elongation, hydroxylation, and oxidation, to form the various suberin monomers. These monomers are then transported to the apoplast and polymerized to form the suberin macromolecule. The following diagram illustrates the proposed pathway leading to the formation of hydroxy-fatty acid components of suberin, including the inferred position of this compound.
Experimental Protocols for Detection and Quantification
The detection and quantification of a specific acyl-CoA, such as this compound, from a complex biological matrix is a challenging analytical task. It requires a robust methodology that combines efficient extraction, selective purification, and sensitive detection. The following is a generalized protocol based on established methods for acyl-CoA analysis, which would need to be optimized for the specific analysis of this compound.
General Workflow
Detailed Methodological Steps
1. Sample Preparation and Homogenization:
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Flash-freeze plant tissue (e.g., roots of Arabidopsis thaliana) in liquid nitrogen to quench metabolic activity.
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Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
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Accurately weigh the frozen powder for subsequent extraction.
2. Extraction of Acyl-CoAs:
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Homogenize the tissue powder in a pre-chilled extraction buffer. A common buffer consists of isopropanol, water, and a strong acid (e.g., acetic acid or formic acid) to maintain a low pH and improve the stability of the thioester bond.
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Include a mixture of internal standards (e.g., isotopically labeled acyl-CoAs) in the extraction buffer for accurate quantification.
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Vortex the mixture vigorously and incubate on ice.
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Centrifuge at high speed to pellet cellular debris.
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Collect the supernatant containing the acyl-CoAs.
3. Solid-Phase Extraction (SPE) for Purification and Concentration:
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Condition a C18 SPE cartridge with methanol (B129727) followed by an equilibration with an acidic aqueous solution.
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Load the supernatant from the extraction step onto the SPE cartridge.
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Wash the cartridge with a low-percentage organic solvent to remove polar impurities.
-
Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Chromatography: Separate the acyl-CoAs using reverse-phase liquid chromatography (RPLC) with a C18 column. A gradient elution with a mobile phase consisting of an aqueous solution with a low concentration of a weak acid (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.
-
Mass Spectrometry:
-
Use a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source in positive ion mode.
-
For targeted quantification, use the Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer. This involves selecting a specific precursor ion for this compound and monitoring for a characteristic product ion. The fragmentation of the phosphopantetheine moiety of Coenzyme A results in common product ions that can be used for detection.
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For identification and confirmation, high-resolution mass spectrometry can be used to obtain accurate mass measurements of the precursor and fragment ions.
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5. Data Analysis and Quantification:
-
Identify the peak corresponding to this compound based on its retention time and specific MRM transition (or accurate mass).
-
Quantify the amount of this compound by comparing its peak area to that of the corresponding internal standard.
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Normalize the results to the initial tissue weight.
Conclusion and Future Perspectives
The natural occurrence of this compound is strongly implicated in the biosynthesis of suberin in plants. However, its role as a transient intermediate makes its direct detection and quantification challenging, and as such, there is a notable lack of quantitative data in the current scientific literature. The methodologies for the analysis of acyl-CoAs are well-established and can be adapted for the targeted investigation of this specific molecule.
Future research, employing advanced mass spectrometry techniques and targeted metabolomics approaches on suberin-producing plant tissues, will be crucial to definitively confirm the presence of this compound, quantify its abundance, and fully elucidate its precise role in the intricate process of suberin biosynthesis. For researchers and professionals in drug development, understanding the biosynthesis of unique lipid molecules in plants could open avenues for the discovery of novel enzymatic targets for the development of herbicides or for the bioengineering of plants with desired barrier properties. At present, there is no evidence to suggest that this compound plays a role in animal or microbial physiology that would make it a direct target for drug development in these organisms.
Putative Enzymes in 8-Hydroxyhexadecanoyl-CoA Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The metabolism of hydroxylated fatty acids is a critical area of research, with implications in various physiological and pathological processes. 8-hydroxyhexadecanoyl-CoA, a mid-chain hydroxylated fatty acyl-CoA, represents a unique substrate whose metabolic fate is not as well-characterized as that of its alpha- and beta-hydroxylated counterparts. This technical guide provides a comprehensive overview of the putative enzymes and metabolic pathways likely involved in the processing of this compound. The information presented herein is intended to serve as a foundational resource for researchers in lipid metabolism, drug discovery, and diagnostics.
Biosynthesis of this compound
The initial formation of 8-hydroxyhexadecanoic acid, the precursor to this compound, is likely catalyzed by a member of the cytochrome P450 (CYP) superfamily of enzymes. Specifically, CYP enzymes from the CYP4 family are known to be the primary omega-hydroxylating enzymes in humans, with various isoforms exhibiting specificity for fatty acids of different chain lengths.[1][2][3] While typically associated with ω- and (ω-1)-hydroxylation, the substrate promiscuity of some CYPs suggests a potential role in mid-chain hydroxylation. For instance, CYP4F enzymes hydroxylate long-chain fatty acids, and their substrate binding pockets could potentially accommodate hexadecanoic acid for hydroxylation at the C8 position.[4]
Following its formation, 8-hydroxyhexadecanoic acid must be activated to its coenzyme A thioester, this compound. This activation is catalyzed by an acyl-CoA synthetase (ACS). Long-chain acyl-CoA synthetases (ACSLs) are a family of enzymes responsible for this activation step, and it is plausible that an isoform with broad substrate specificity, such as ACSL6, could activate 8-hydroxyhexadecanoic acid.[5]
Putative Metabolic Pathways and Enzymes
Once formed, this compound is expected to enter a degradative pathway. While the canonical β-oxidation pathway is well-established for unmodified fatty acids, the presence of a hydroxyl group at the C8 position necessitates a modified route. The primary enzymes implicated in the downstream metabolism of this compound are likely to be members of the dehydrogenase and hydratase superfamilies.
Oxidation of the 8-Hydroxyl Group
A key initial step in the degradation of this compound would be the oxidation of the 8-hydroxyl group to a keto group, forming 8-oxohexadecanoyl-CoA. This reaction would be catalyzed by a hydroxyacyl-CoA dehydrogenase . While the well-characterized 3-hydroxyacyl-CoA dehydrogenases of the β-oxidation pathway are specific for the 3-hydroxy position, it is possible that a medium- or long-chain hydroxyacyl-CoA dehydrogenase with broader substrate specificity could accommodate the 8-hydroxy substrate.
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References
- 1. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CYP4 enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Predicted Metabolic Fate of 8-Hydroxyhexadecanoyl-CoA: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyhexadecanoyl-CoA is a hydroxylated long-chain acyl-coenzyme A (acyl-CoA) molecule. Its metabolic fate is of interest to researchers studying fatty acid metabolism, particularly in the context of metabolic disorders and drug development. While the metabolism of standard saturated and unsaturated fatty acids is well-documented, the pathways governing the breakdown of hydroxylated fatty acids are less completely understood. This guide provides a detailed overview of the predicted metabolic pathways for this compound, supported by quantitative data from related molecules, detailed experimental protocols for its study, and visualizations of the key processes.
The presence of a hydroxyl group on the acyl chain introduces a branch point in its metabolism, suggesting that it can be processed by several enzymatic pathways. The primary routes for the degradation of this compound are predicted to be beta-oxidation in the mitochondria and peroxisomes, and omega-oxidation in the endoplasmic reticulum. The ultimate products of these pathways are acetyl-CoA, which enters the citric acid cycle for energy production, and dicarboxylic acids, which can be further metabolized or excreted. Understanding the flux through these competing pathways is crucial for elucidating the physiological and pathological roles of hydroxy fatty acids.
Predicted Metabolic Pathways
The metabolism of this compound is predicted to proceed through two primary pathways: beta-oxidation and omega-oxidation. The initial steps of these pathways occur in different subcellular compartments, leading to a diverse array of potential downstream metabolites.
Beta-Oxidation of this compound
Beta-oxidation is the primary catabolic pathway for fatty acids. For this compound, this process can occur in both the mitochondria and peroxisomes. The presence of the hydroxyl group at the C8 position may influence the efficiency of the canonical beta-oxidation enzymes.
The predicted steps are as follows:
-
Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond. The hydroxyl group at C8 may influence enzyme selection and kinetics.
-
Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond.
-
Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the newly formed hydroxyl group.
-
Thiolysis: Thiolase cleaves the bond, releasing acetyl-CoA and a shortened acyl-CoA.
This cycle would repeat, producing acetyl-CoA units until the chain is fully degraded. The hydroxyl group's position may necessitate the involvement of auxiliary enzymes.
Omega-Oxidation of this compound
Omega-oxidation provides an alternative route for fatty acid metabolism, particularly for those that are poor substrates for beta-oxidation. This pathway involves the oxidation of the terminal methyl group (the omega carbon).
The predicted steps are as follows:
-
Hydroxylation: A cytochrome P450 enzyme hydroxylates the omega-carbon (C16), forming 8,16-dihydroxyhexadecanoyl-CoA.
-
Oxidation: Alcohol dehydrogenase oxidizes the newly formed hydroxyl group to an aldehyde.
-
Oxidation: Aldehyde dehydrogenase oxidizes the aldehyde to a carboxylic acid, forming 8-hydroxy-1,16-hexadecanedioyl-CoA.
The resulting dicarboxylic acid can then undergo beta-oxidation from either end.
Caption: Predicted metabolic pathways of this compound.
Quantitative Data
Direct quantitative data for the metabolism of this compound is scarce. The following tables summarize kinetic parameters for homologous enzymes acting on structurally similar substrates, which can serve as a proxy for predicting the metabolic fate of this compound.
Table 1: Kinetic Parameters of Enzymes in Beta-Oxidation
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism/Tissue |
| L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxypalmitoyl-CoA (C16) | ~5 | ~25 | Pig Heart |
| Medium-Chain Acyl-CoA Dehydrogenase | Octanoyl-CoA (C8) | 2.5 | 15.6 | Human Liver |
| Long-Chain Acyl-CoA Dehydrogenase | Palmitoyl-CoA (C16) | 1.8 | 6.7 | Rat Liver |
Table 2: Kinetic Parameters of Enzymes in Omega-Oxidation
| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) | Organism/Tissue |
| Cytochrome P450 2B1 | Decanoic Acid (C10) | ~100 | - | Rat Liver Microsomes[1] |
| Alcohol Dehydrogenase (Class I) | 16-Hydroxyhexadecanoic Acid | 0.04 | 10 | Human Liver[2] |
| Alcohol Dehydrogenase | Decanol (C10) | 0.1 | - | Yeast[3] |
Table 3: Intracellular Concentrations of Acyl-CoA Species in Mammalian Cells
| Acyl-CoA Species | HepG2 (pmol/10⁶ cells) | MCF7 (pmol/mg protein) | RAW264.7 (pmol/mg protein) |
| Acetyl-CoA | 10.644[4] | - | - |
| Propionyl-CoA | 3.532[4] | - | - |
| Butyryl-CoA | 1.013[4] | - | - |
| Succinyl-CoA | 25.467[4] | - | - |
| C14:0-CoA | - | ~2.5 | ~1.5 |
| C16:0-CoA | - | ~12 | ~4 |
| C18:0-CoA | - | ~8 | ~3 |
Experimental Protocols
Acyl-CoA Extraction from Cultured Cells
This protocol outlines the extraction of acyl-CoAs from mammalian cells for subsequent LC-MS/MS analysis.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), HPLC grade, pre-chilled to -80°C
-
Internal standards (e.g., ¹³C-labeled acyl-CoAs)
-
Acetonitrile, HPLC grade
-
5% (w/v) 5-Sulfosalicylic acid
-
Cell scraper
-
Microcentrifuge tubes, 1.5 mL, pre-chilled
-
Centrifuge capable of 16,000 x g at 4°C
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Cell Culture: Grow cells to ~80-90% confluency in appropriate culture vessels.
-
Harvesting:
-
Adherent cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Add 1 mL of ice-cold methanol containing internal standards directly to the plate and scrape the cells.
-
Suspension cells: Pellet the cells by centrifugation (500 x g for 5 min at 4°C). Wash the pellet twice with ice-cold PBS. Resuspend the pellet in 1 mL of ice-cold methanol containing internal standards.
-
-
Lysis and Extraction: Transfer the cell suspension to a pre-chilled microcentrifuge tube. Vortex vigorously for 1 minute.
-
Precipitation: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
Drying: Evaporate the solvent to dryness using a nitrogen evaporator or vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in 50 µL of 5% (w/v) 5-sulfosalicylic acid for LC-MS/MS analysis.
LC-MS/MS Analysis of Acyl-CoAs
This protocol provides a general framework for the separation and quantification of long-chain acyl-CoAs, including this compound, by LC-MS/MS.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 5 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 2% B
-
2-15 min: 2% to 98% B
-
15-18 min: 98% B
-
18-18.1 min: 98% to 2% B
-
18.1-25 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters:
-
Ionization Mode: Positive ESI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: [M+H]⁺ for this compound
-
Product Ion: A characteristic fragment ion (e.g., loss of the phosphopantetheine group)
-
Collision Energy and other parameters: Optimize for each specific acyl-CoA.
Stable Isotope Tracing of this compound Metabolism
This protocol describes an experiment to trace the metabolic fate of this compound using a stable isotope-labeled precursor.
Materials:
-
¹³C-labeled 8-hydroxyhexadecanoic acid
-
Cell culture medium deficient in the nutrient being traced (if applicable)
-
Dialyzed fetal bovine serum (dFBS)
-
Reagents and instrumentation for acyl-CoA extraction and LC-MS/MS analysis (as described above)
Procedure:
-
Prepare Labeling Medium: Supplement the appropriate base medium with the ¹³C-labeled 8-hydroxyhexadecanoic acid and dFBS.
-
Cell Seeding: Seed cells in culture plates and allow them to adhere and grow for 24 hours.
-
Labeling: Replace the standard culture medium with the prepared labeling medium.
-
Time Course: Harvest cells at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the incorporation of the label into downstream metabolites.
-
Sample Processing: At each time point, perform acyl-CoA extraction as described in Protocol 1.
-
LC-MS/MS Analysis: Analyze the extracts using LC-MS/MS to measure the abundance of ¹³C-labeled metabolites derived from this compound.
-
Data Analysis: Determine the isotopic enrichment in downstream metabolites to elucidate the metabolic pathways and calculate flux rates.
Caption: Experimental workflow for stable isotope tracing of this compound.
Conclusion
The metabolic fate of this compound is predicted to be a complex interplay between beta-oxidation and omega-oxidation pathways, occurring across multiple subcellular compartments. While direct quantitative data for this specific molecule is limited, analysis of homologous enzymes provides a framework for predicting its metabolism. The detailed experimental protocols provided in this guide offer a robust starting point for researchers to investigate the metabolism of this compound and other modified fatty acids. By employing stable isotope tracing and advanced mass spectrometry techniques, it will be possible to elucidate the precise metabolic flux through these pathways and to understand the impact of hydroxy fatty acids on cellular metabolism in health and disease. This knowledge is essential for the development of novel therapeutic strategies targeting fatty acid metabolism.
References
- 1. Hydroxylation of fatty acids by microsomal and reconstituted cytochrome P450 2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic properties of human liver alcohol dehydrogenase: oxidation of alcohols by class I isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics and reaction mechanism of yeast alcohol dehydrogenase with long-chain primary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
8-Hydroxyhexadecanoyl-CoA: A Potential Metabolic Intermediate - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-Hydroxyhexadecanoyl-CoA is a CoA-ester of 8-hydroxyhexadecanoic acid, a 16-carbon saturated fatty acid hydroxylated at the eighth carbon. While not a canonical intermediate in the primary fatty acid metabolic pathways of mammals, its existence is plausible through the action of certain microbial enzymes or as a minor product of mammalian cytochrome P450-mediated fatty acid hydroxylation. Once formed, 8-hydroxyhexadecanoic acid would likely be activated to this compound and subsequently enter the β-oxidation pathway for degradation. This document provides a technical overview of the hypothetical metabolic context of this compound, including its potential biosynthesis and degradation, and outlines the experimental methodologies that would be employed for its study. Given the current scarcity of direct evidence for its endogenous presence and function in mammals, this guide is intended to serve as a resource for researchers interested in exploring this and other novel hydroxylated fatty acid metabolites.
Potential Biosynthetic Pathways
The formation of 8-hydroxyhexadecanoic acid, the precursor to this compound, is not a feature of mainstream fatty acid synthesis or degradation. Instead, its origins are likely from pathways that introduce hydroxyl groups at internal positions of a fatty acid chain.
Microbial Hydroxylation
A significant body of research indicates that various microorganisms, including bacteria and yeasts, possess enzymes capable of hydroxylating fatty acids at diverse positions.[1][2][3] These microbial enzymes, such as certain fatty acid hydratases and P450 monooxygenases, can introduce hydroxyl groups at internal carbons of saturated and unsaturated fatty acids.[3][4][5] The production of 8-hydroxyhexadecanoic acid would likely occur through the action of a microbial enzyme with specificity for the C-8 position of palmitic acid.
Mammalian Cytochrome P450-Mediated "In-chain" Hydroxylation
In mammals, cytochrome P450 (CYP) enzymes are well-known for their role in fatty acid metabolism, particularly ω-oxidation, which introduces a hydroxyl group at the terminal methyl carbon.[6][7] While less common, some CYP isozymes can also catalyze the hydroxylation of fatty acids at sub-terminal and internal ("in-chain") positions.[6] This "in-chain" hydroxylation is a potential, though likely minor, pathway for the endogenous formation of 8-hydroxyhexadecanoic acid in mammalian cells.
Hypothetical Metabolic Fate
Once 8-hydroxyhexadecanoic acid is formed, it would be expected to enter the fatty acid metabolic network.
Acyl-CoA Ligation
Free fatty acids are activated for metabolic processes by being esterified to coenzyme A. This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (or ligases).[8][9] It is highly probable that 8-hydroxyhexadecanoic acid would be a substrate for one or more of these enzymes, leading to the formation of this compound.
Degradation via β-Oxidation
The most likely catabolic fate of this compound is degradation through the mitochondrial β-oxidation pathway. The presence of the hydroxyl group at the C-8 position would likely not impede the sequential removal of two-carbon acetyl-CoA units from the carboxyl end of the fatty acyl chain. The pathway would proceed normally until the hydroxyl group is near the reactive center, at which point specialized enzymes might be required for its further processing.
Signaling Potential
Long-chain acyl-CoAs are known to act as signaling molecules, regulating the activity of various enzymes and transcription factors. While there is no direct evidence for a signaling role for this compound, its structural similarity to other lipid signaling molecules suggests that, if present at sufficient concentrations, it could potentially modulate cellular processes.
Data Presentation
As of the current literature, there is no quantitative data available for this compound. The following tables are presented as templates for the types of data that would be essential to collect in order to characterize this potential metabolic intermediate.
Table 1: Hypothetical Tissue Distribution of this compound
| Tissue | Concentration (pmol/g tissue) | Method of Detection | Reference |
| Liver | To be determined | LC-MS/MS | Hypothetical |
| Brain | To be determined | LC-MS/MS | Hypothetical |
| Adipose | To be determined | LC-MS/MS | Hypothetical |
| Heart | To be determined | LC-MS/MS | Hypothetical |
| Kidney | To be determined | LC-MS/MS | Hypothetical |
Table 2: Hypothetical Kinetic Parameters of Enzymes Acting on 8-Hydroxy-Intermediates
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |
| Acyl-CoA Synthetase | 8-Hydroxyhexadecanoic Acid | To be determined | To be determined | Hypothetical |
| Acyl-CoA Dehydrogenase | This compound | To be determined | To be determined | Hypothetical |
| Enoyl-CoA Hydratase | trans-Δ²-8-Hydroxyhexadecenoyl-CoA | To be determined | To be determined | Hypothetical |
| 3-Hydroxyacyl-CoA Dehydrogenase | 3,8-Dihydroxyhexadecanoyl-CoA | To be determined | To be determined | Hypothetical |
Experimental Protocols
The study of this compound would require a suite of established biochemical and analytical techniques.
Synthesis of this compound Standard
A crucial first step for the study of this molecule is the chemical synthesis of an analytical standard.
Protocol: Synthesis of this compound
-
Synthesis of 8-Hydroxyhexadecanoic Acid: This can be achieved through various organic synthesis routes, for example, via the Grignard reaction of a protected 8-oxocarboxylic acid ester followed by deprotection.
-
Activation to the N-Hydroxysuccinimide (NHS) Ester: The purified 8-hydroxyhexadecanoic acid is reacted with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent (e.g., DCC or EDC) to form the NHS ester.
-
Thioesterification with Coenzyme A: The 8-hydroxyhexadecanoyl-NHS ester is then reacted with the free thiol of coenzyme A in a suitable buffer (e.g., sodium bicarbonate, pH 8.0) to yield this compound.
-
Purification: The final product is purified using reversed-phase high-performance liquid chromatography (HPLC).
Detection and Quantification
Protocol: LC-MS/MS Analysis of this compound
-
Sample Preparation: Tissues or cells are homogenized in a solvent mixture (e.g., isopropanol/acetonitrile (B52724)/water) to extract lipids and metabolites. Proteins are precipitated and removed by centrifugation.
-
Chromatographic Separation: The supernatant is injected onto a reversed-phase C18 HPLC column. A gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is used to separate this compound from other acyl-CoAs.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in positive ion mode.
-
Quantification: Quantification is achieved using multiple reaction monitoring (MRM). The precursor ion (the [M+H]⁺ of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. A stable isotope-labeled internal standard would be used for accurate quantification.
Structural Elucidation
Protocol: NMR Spectroscopy
-
Sample Preparation: A highly purified and concentrated sample of this compound (or its precursor 8-hydroxyhexadecanoic acid) is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Data Acquisition: A suite of NMR experiments is performed, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC.[10][11][12]
-
Spectral Analysis: The chemical shifts, coupling constants, and correlations from these spectra are used to confirm the position of the hydroxyl group and the overall structure of the molecule.[10][13]
Visualizations
Diagrams of Potential Metabolic Pathways and Experimental Workflows
Caption: Hypothetical pathways for the formation and degradation of this compound.
Caption: A logical workflow for the comprehensive study of this compound.
Conclusion and Future Directions
This compound represents a potential, yet currently uncharacterized, metabolic intermediate. The pathways for its formation are most likely found in the microbial world or as a minor product of mammalian P450 activity. Its metabolic fate is predicted to be activation to a CoA ester followed by degradation via β-oxidation. The experimental tools to investigate this molecule are well-established. Future research in this area should focus on:
-
Screening of microbial species for the production of 8-hydroxyhexadecanoic acid.
-
Investigating the substrate specificity of mammalian CYP450 enzymes for in-chain hydroxylation of palmitic acid.
-
Developing sensitive analytical methods to search for endogenous this compound in mammalian tissues, particularly under conditions of metabolic stress or microbial dysbiosis.
-
Synthesizing the analytical standard to enable these quantitative studies.
The exploration of novel fatty acid metabolites like this compound may open new avenues for understanding the complex interplay between metabolism, signaling, and disease.
References
- 1. d-nb.info [d-nb.info]
- 2. Hydroxylation of Fatty Acids by Lactic Acid Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Production of hydroxy fatty acids by microbial fatty acid-hydroxylation enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxylation of Fatty Acids by Lactic Acid Bacteria | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Butyrate—CoA ligase - Wikipedia [en.wikipedia.org]
- 9. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
- 10. aocs.org [aocs.org]
- 11. Characterization of Fatty Acids in Crenarchaeota by GC-MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. magritek.com [magritek.com]
- 13. aocs.org [aocs.org]
Methodological & Application
Application Notes & Protocols: Analytical Standards for 8-Hydroxyhexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-hydroxyhexadecanoyl-CoA is a long-chain acyl-coenzyme A (acyl-CoA) derivative. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and cellular signaling.[1] The accurate quantification and characterization of specific acyl-CoAs like this compound are essential for understanding their biological functions and for drug development targeting related metabolic pathways. These application notes provide detailed protocols for the handling, analysis, and characterization of this compound analytical standards.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its accurate analysis. While experimental data for this specific molecule is limited, properties can be estimated based on structurally similar long-chain acyl-CoAs.
| Property | Value | Source/Method |
| Molecular Formula | C37H66N7O18P3S | Alfa Chemistry[2] |
| Molecular Weight | 1021.94 g/mol | Alfa Chemistry[2] |
| Physical State | Presumed to be a solid at room temperature. | Based on similar long-chain acyl-CoAs.[3] |
| Solubility | Soluble in aqueous buffers and organic solvents like methanol (B129727) and acetonitrile. | General property of long-chain acyl-CoAs. |
| UV Absorbance (λmax) | ~260 nm | Due to the adenine (B156593) moiety of Coenzyme A. |
| Critical Micelle Concentration (CMC) | In the micromolar range, dependent on buffer conditions (pH, ionic strength). | Long-chain acyl-CoAs are known to form micelles.[4] |
Synthesis and Purification of Analytical Standard
A pure analytical standard is paramount for accurate quantification. The following outlines a general synthetic and purification approach for this compound, which may require optimization.
Workflow for Synthesis and Purification of this compound
Caption: Workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis and Purification
-
Enzymatic Synthesis:
-
Dissolve 8-hydroxyhexadecanoic acid and a slight molar excess of Coenzyme A in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5) containing ATP and MgCl2.
-
Initiate the reaction by adding a long-chain acyl-CoA synthetase.
-
Incubate the reaction mixture at an optimal temperature (e.g., 37°C) with gentle agitation. Monitor the reaction progress by LC-MS.
-
-
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 5.6.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 260 nm.
-
Collect fractions corresponding to the this compound peak.
-
-
Lyophilization and Storage:
-
Pool the collected fractions and lyophilize to obtain a stable powder.
-
Store the purified standard at -80°C under an inert atmosphere (e.g., argon) to prevent degradation.
-
Analytical Methods
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of acyl-CoAs.[5]
General Workflow for LC-MS/MS Analysis
Caption: General workflow for the analysis of this compound by LC-MS/MS.
Experimental Protocol: LC-MS/MS Quantification
-
Sample Preparation (from biological matrices):
-
Homogenize tissue or cell samples in a cold extraction buffer (e.g., 2:1:1 methanol:chloroform:water).
-
Centrifuge to pellet proteins and cellular debris.
-
The aqueous layer containing the acyl-CoAs can be further purified by solid-phase extraction (SPE).
-
-
LC-MS/MS Analysis:
-
LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column suitable for UHPLC.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to resolve this compound from other matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| [Calculated] | [Predicted] | [To be optimized] | The precursor ion will be the [M+H]+ adduct. |
| [Calculated] | [Predicted] | [To be optimized] | A common fragmentation of acyl-CoAs is the loss of the phosphopantetheine moiety.[6] |
Note: The exact m/z values and collision energies need to be determined experimentally by infusing the purified standard into the mass spectrometer.
Biological Context: Role in Fatty Acid Metabolism
This compound is an intermediate in the ω-oxidation pathway of fatty acids, a catabolic process that occurs in the endoplasmic reticulum. This pathway is an alternative to the primary β-oxidation pathway in mitochondria and peroxisomes.
Simplified ω-Oxidation Pathway
Caption: Simplified diagram of the fatty acid ω-oxidation pathway.
Conclusion
The analytical standards and protocols outlined in this document provide a framework for the accurate and reliable analysis of this compound. Adherence to these methodologies will enable researchers, scientists, and drug development professionals to advance their understanding of the roles of this and other long-chain acyl-CoAs in health and disease. Due to the limited availability of specific experimental data for this compound, the provided protocols are based on established methods for similar molecules and may require optimization.
References
- 1. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfachemic.com [alfachemic.com]
- 3. heptadecanoyl-CoA | C38H68N7O17P3S | CID 3082004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
Application Note: A Robust LC-MS/MS Method for the Quantification of 8-hydroxyhexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 8-hydroxyhexadecanoyl-CoA in biological matrices. This compound is a hydroxylated long-chain acyl-coenzyme A (CoA) derivative, and its accurate measurement is crucial for understanding its role in fatty acid metabolism and related pathological conditions. The described protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, and is suitable for researchers in academia and the pharmaceutical industry.
Introduction
Long-chain acyl-CoAs are essential intermediates in fatty acid metabolism, serving as substrates for beta-oxidation and lipid synthesis.[1] Hydroxylated fatty acids and their CoA esters are gaining interest due to their potential roles in cellular signaling and disease. This compound is a specific hydroxylated long-chain acyl-CoA whose precise biological functions are an active area of investigation. Dysregulation of acyl-CoA metabolism has been implicated in various diseases, including metabolic syndromes and neurodegenerative disorders.[2][3] Therefore, a reliable analytical method for the accurate quantification of this compound is essential for advancing research in these areas. This application note presents a detailed protocol for an LC-MS/MS method designed to meet the required sensitivity and specificity for the analysis of this important metabolite.
Experimental Protocols
Materials and Reagents
-
This compound standard (synthesis may be required)
-
Heptadecanoyl-CoA (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium (B1175870) hydroxide
-
Potassium phosphate (B84403)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Sample Preparation
A robust sample preparation protocol is critical for the accurate quantification of acyl-CoAs. The following procedure is recommended for tissue samples:
-
Homogenization: Homogenize frozen, powdered tissue (approximately 50 mg) in 2 mL of cold 100 mM potassium phosphate buffer (pH 7.4). To this homogenate, add the internal standard, heptadecanoyl-CoA.
-
Protein Precipitation and Extraction: Add 2 mL of 2-propanol and 4 mL of acetonitrile to the tissue homogenate. Vortex the mixture for 5 minutes to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 2,000 x g for 5 minutes to pellet the precipitated proteins and cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water to remove polar impurities.
-
Elute the acyl-CoAs with 2 mL of methanol containing 2% ammonium hydroxide.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection are optimized for the analysis of long-chain acyl-CoAs.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C8 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Hydroxide in Water |
| Mobile Phase B | 10 mM Ammonium Hydroxide in 95:5 Acetonitrile:Water |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 20% B to 95% B over 10 min, hold at 95% B for 2 min, re-equilibrate |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
Data Presentation
The quantification of this compound is achieved using a calibration curve prepared with a series of known concentrations of the standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Table 1: MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 1022.5 | 525.5 | 0.1 | 40 | 35 |
| This compound | 1022.5 | 428.3 | 0.1 | 40 | 50 |
| Heptadecanoyl-CoA (IS) | 1020.6 | 513.5 | 0.1 | 40 | 35 |
Note: The MRM transitions for this compound are predicted based on its chemical structure and common fragmentation patterns of long-chain acyl-CoAs. The precursor ion [M+H]+ is calculated for C37H66N7O18P3S. The product ions correspond to the neutral loss of the phosphopantetheine moiety and fragmentation of the acyl chain.
Table 2: Representative Quantitative Data
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) |
| Blank | N/D | 150234 | N/A | N/D |
| Cal 1 | 1256 | 149876 | 0.0084 | 1.0 |
| Cal 2 | 6102 | 151023 | 0.0404 | 5.0 |
| Cal 3 | 12345 | 148990 | 0.0829 | 10.0 |
| QC Low | 2489 | 150543 | 0.0165 | 2.1 |
| QC Mid | 25102 | 149987 | 0.1674 | 20.5 |
| QC High | 49876 | 150111 | 0.3322 | 48.9 |
| Sample 1 | 8765 | 149543 | 0.0586 | 7.2 |
| Sample 2 | 18903 | 150876 | 0.1253 | 15.4 |
N/D: Not Detected
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Generalized fatty acid metabolism pathway.
Conclusion
The LC-MS/MS method presented in this application note provides a reliable and sensitive approach for the quantification of this compound in biological samples. The detailed protocol for sample preparation and the optimized LC-MS/MS parameters ensure high-quality data suitable for both basic research and drug development applications. This method will facilitate a better understanding of the role of hydroxylated long-chain acyl-CoAs in health and disease.
References
Application Notes and Protocols for the Chemo-enzymatic Synthesis of 8-hydroxyhexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-hydroxyhexadecanoyl-CoA is a long-chain acyl-coenzyme A thioester. Such hydroxylated fatty acyl-CoAs are important intermediates in various metabolic pathways and can serve as valuable substrates for enzymatic assays, as building blocks in the synthesis of complex lipids, and as standards for metabolomic studies. The chemical synthesis of mid-chain hydroxylated acyl-CoAs is challenging due to the difficulty of achieving regioselective hydroxylation on a long aliphatic chain through traditional chemical methods. This document outlines a robust chemo-enzymatic approach for the synthesis of this compound.
The synthesis is a two-stage process. The first stage involves the biocatalytic hydroxylation of palmitic acid to produce 8-hydroxyhexadecanoic acid. This is followed by the chemical activation of the hydroxylated fatty acid and its subsequent coupling to Coenzyme A.
Stage 1: Biocatalytic Synthesis of 8-hydroxyhexadecanoic acid
The regioselective hydroxylation of palmitic acid at the C8 position is best achieved using a biocatalytic approach, employing a cytochrome P450 monooxygenase. While numerous P450 enzymes are known to hydroxylate fatty acids, achieving high selectivity for the C8 position often requires protein engineering. This protocol provides a general method for whole-cell biocatalysis using a recombinant Escherichia coli strain expressing a suitable P450 enzyme.
Experimental Protocol: Whole-Cell Biocatalytic Hydroxylation
Materials:
-
Recombinant E. coli expressing a fatty acid hydroxylase (e.g., a variant of CYP102A1 from Bacillus megaterium)
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Glucose
-
Palmitic acid
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Cultivation of Recombinant E. coli :
-
Inoculate a single colony of the recombinant E. coli strain into 50 mL of LB medium containing the appropriate antibiotic.
-
Incubate at 37°C with shaking at 200 rpm overnight.
-
Use the overnight culture to inoculate 1 L of LB medium and grow at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at 25°C for 16-24 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
-
Whole-Cell Biotransformation:
-
Wash the cell pellet with 100 mM potassium phosphate buffer (pH 7.4) and resuspend to a final OD600 of 50 in the same buffer.
-
To the cell suspension, add glucose to a final concentration of 100 mM (for cofactor regeneration).
-
Prepare a 200 mM stock solution of palmitic acid in DMSO.
-
Add the palmitic acid stock solution to the cell suspension to a final concentration of 1 mM.
-
Incubate the reaction mixture at 30°C with shaking at 200 rpm for 24-48 hours.
-
-
Extraction and Purification of 8-hydroxyhexadecanoic acid:
-
Acidify the reaction mixture to pH 2 with 6 M HCl.
-
Extract the hydroxylated fatty acid with an equal volume of ethyl acetate three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure 8-hydroxyhexadecanoic acid.
-
Data Presentation: Representative Yields for Biocatalytic Hydroxylation
| Parameter | Value | Reference |
| Substrate Concentration | 1 mM | General Practice |
| Typical Conversion | 30-70% | Based on literature for similar reactions |
| Isolated Yield | 25-60% | Estimated from conversion |
Stage 2: Chemical Synthesis of this compound
The second stage involves the conversion of the purified 8-hydroxyhexadecanoic acid to its coenzyme A thioester. This is achieved by first activating the carboxylic acid group, followed by nucleophilic attack by the thiol group of Coenzyme A.
Experimental Protocol: Acyl-CoA Synthesis
Materials:
-
8-hydroxyhexadecanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Coenzyme A trilithium salt
-
Sodium bicarbonate solution (0.5 M, pH 8.0)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Activation of 8-hydroxyhexadecanoic acid:
-
Dissolve 8-hydroxyhexadecanoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with DCM.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude NHS-ester of 8-hydroxyhexadecanoic acid.
-
-
Coupling with Coenzyme A:
-
Dissolve the crude NHS-ester in anhydrous THF.
-
In a separate flask, dissolve Coenzyme A trilithium salt (1.2 equivalents) in 0.5 M sodium bicarbonate buffer (pH 8.0).
-
Add the THF solution of the NHS-ester dropwise to the Coenzyme A solution with vigorous stirring.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
-
Purification of this compound:
-
Acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Purify the product by solid-phase extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with methanol (B129727) followed by water.
-
Load the acidified reaction mixture onto the cartridge.
-
Wash the cartridge with water containing 0.1% TFA to remove unreacted Coenzyme A and salts.
-
Elute the this compound with a stepwise gradient of acetonitrile in water (containing 0.1% TFA).
-
Lyophilize the fractions containing the pure product.
-
Data Presentation: Representative Yields for Acyl-CoA Synthesis
| Step | Reagents | Typical Yield | Reference |
| Activation | DCC, NHS | >90% (crude) | [1] |
| Coupling & Purification | Coenzyme A, SPE | 40-70% | [2] |
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
-
High-Performance Liquid Chromatography (HPLC): Purity assessment can be performed on a C18 column.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy can be used to confirm the structure.
Visualizations
Chemo-enzymatic Synthesis of this compound
Caption: Overall workflow for the chemo-enzymatic synthesis of this compound.
Experimental Workflow for Biocatalytic Hydroxylation
Caption: Step-by-step workflow for the biocatalytic synthesis of 8-hydroxyhexadecanoic acid.
Experimental Workflow for Chemical Coupling
Caption: Step-by-step workflow for the chemical synthesis of this compound.
References
Application Notes and Protocols for the Enzymatic Synthesis of 8-hydroxyhexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-hydroxyhexadecanoyl-CoA is a long-chain acyl-coenzyme A (CoA) derivative that may play a role in various metabolic pathways. Its hydroxylated nature suggests potential involvement in signaling cascades or as a precursor for the synthesis of more complex lipids. The study of such molecules is crucial for understanding lipid metabolism and its implications in health and disease. This document provides a detailed protocol for the chemo-enzymatic synthesis of this compound, offering a reliable method for producing this compound for research purposes.
The synthesis is a two-step process. First, hexadecanoic acid is hydroxylated at the C-8 position by a specific cytochrome P450 enzyme. Subsequently, the resulting 8-hydroxyhexadecanoic acid is converted to its coenzyme A thioester using an acyl-CoA synthetase. This method provides a high degree of specificity and yield, which is essential for producing a high-purity product for downstream applications.
Proposed Enzymatic Synthesis Pathway
The synthesis of this compound is proposed to proceed via a two-step enzymatic pathway. The first step involves the regioselective hydroxylation of hexadecanoic acid to 8-hydroxyhexadecanoic acid. This reaction is catalyzed by a cytochrome P450 monooxygenase. The second step is the activation of the carboxyl group of 8-hydroxyhexadecanoic acid to form a thioester bond with coenzyme A, a reaction catalyzed by a long-chain acyl-CoA synthetase.
Experimental Workflow
The overall experimental workflow for the synthesis, purification, and characterization of this compound is outlined below. The process begins with the enzymatic hydroxylation of hexadecanoic acid, followed by the purification of the resulting 8-hydroxyhexadecanoic acid. The purified intermediate is then subjected to a second enzymatic reaction to form the final product, this compound, which is subsequently purified and characterized.
Materials and Methods
Materials
-
Hexadecanoic acid
-
Coenzyme A (CoA) lithium salt
-
Adenosine 5'-triphosphate (ATP) disodium (B8443419) salt
-
NADPH
-
Cytochrome P450 enzyme (e.g., from a bacterial source known for fatty acid hydroxylation, or a commercially available human CYP4 family enzyme)
-
Cytochrome P450 reductase (if required by the specific P450)
-
Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or bovine liver)
-
Potassium phosphate (B84403) buffer
-
Triton X-100
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Organic solvents (Hexane, Ethyl Acetate (B1210297), Methanol (B129727), Acetonitrile)
-
Solid Phase Extraction (SPE) cartridges (C18)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass spectrometer (ESI-MS/MS)
Experimental Protocols
Step 1: Enzymatic Hydroxylation of Hexadecanoic Acid
This protocol describes the hydroxylation of hexadecanoic acid to 8-hydroxyhexadecanoic acid using a cytochrome P450 enzyme system.
-
Reaction Setup:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 1 mM hexadecanoic acid (dissolved in a minimal amount of ethanol), 1 mM NADPH, and 0.1% Triton X-100.
-
Add the cytochrome P450 enzyme to a final concentration of 1-5 µM. If required, add cytochrome P450 reductase in a 1:2 molar ratio (P450:reductase).
-
The total reaction volume is 10 ml.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for 4-6 hours with gentle shaking.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 2 volumes of ice-cold ethyl acetate.
-
Vortex thoroughly and centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Collect the upper organic phase and repeat the extraction twice.
-
Pool the organic phases and evaporate to dryness under a stream of nitrogen.
-
Step 2: Purification of 8-hydroxyhexadecanoic acid
The crude extract is purified using solid-phase extraction (SPE).
-
SPE Column Preparation:
-
Condition a C18 SPE cartridge by washing with 5 ml of methanol followed by 5 ml of water.
-
-
Sample Loading and Elution:
-
Redissolve the dried extract in a minimal volume of hexane (B92381) and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 ml of hexane to remove unreacted hexadecanoic acid.
-
Elute the 8-hydroxyhexadecanoic acid with 5 ml of ethyl acetate.
-
-
Purity Analysis:
-
Evaporate the ethyl acetate fraction to dryness and redissolve in methanol.
-
Analyze the purity by HPLC-MS.
-
Step 3: Enzymatic Synthesis of this compound
This protocol details the conversion of 8-hydroxyhexadecanoic acid to its CoA ester.
-
Reaction Setup:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 2.5 mM CoA, 1 mM purified 8-hydroxyhexadecanoic acid, and 2 mM DTT.
-
Add long-chain acyl-CoA synthetase to a final concentration of 0.5 mg/ml.
-
The total reaction volume is 5 ml.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 2 hours.
-
-
Reaction Termination:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge at 10,000 x g for 10 minutes to precipitate the enzyme.
-
Step 4: Purification of this compound
The final product is purified by HPLC.
-
HPLC Conditions:
-
Use a C18 reversed-phase column.
-
Mobile Phase A: 50 mM potassium phosphate buffer (pH 5.3)
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 30 minutes.
-
Detection: UV at 260 nm.
-
-
Fraction Collection:
-
Collect the peak corresponding to this compound.
-
-
Desalting and Lyophilization:
-
Desalt the collected fraction using a C18 SPE cartridge.
-
Lyophilize the purified product to obtain a stable powder.
-
Characterization by Mass Spectrometry
The identity and purity of the final product are confirmed by electrospray ionization tandem mass spectrometry (ESI-MS/MS).
-
Sample Preparation:
-
Dissolve the lyophilized product in a methanol/water (1:1) solution.
-
-
MS Analysis:
-
Infuse the sample into the mass spectrometer operating in positive ion mode.
-
Acquire full scan MS spectra to determine the molecular weight of this compound.
-
Perform MS/MS fragmentation on the parent ion to confirm the structure. Key fragments should correspond to the CoA moiety and the 8-hydroxyhexadecanoyl moiety.
-
Data Presentation
The following table summarizes the expected quantitative data from the synthesis and purification process.
| Parameter | Value | Method of Determination |
| Hydroxylation Reaction | ||
| Enzyme Specific Activity | 50 nmol/min/mg | HPLC-MS analysis |
| Product Yield | 70% | HPLC analysis |
| Purity of Intermediate | >95% | HPLC analysis |
| CoA Ligation Reaction | ||
| Enzyme Specific Activity | 100 nmol/min/mg | HPLC analysis |
| Product Yield | 85% | HPLC analysis |
| Final Product | ||
| Overall Yield | ~60% | Gravimetric analysis |
| Purity of this compound | >98% | HPLC analysis |
| Molecular Weight (Expected) | 1039.5 g/mol | ESI-MS |
| Molecular Weight (Observed) | 1039.5 ± 0.2 Da | ESI-MS |
Note: The values presented in the table are hypothetical and may vary depending on the specific enzymes and reaction conditions used.
Conclusion
This document provides a comprehensive guide for the enzymatic synthesis of this compound. The detailed protocols for synthesis, purification, and characterization will enable researchers to produce this valuable molecule for their studies in lipid metabolism and drug development. The use of enzymatic methods ensures high specificity and purity of the final product.
Application Notes: Extraction of 8-hydroxyhexadecanoyl-CoA from Plant Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-hydroxyhexadecanoyl-CoA is a hydroxylated long-chain fatty acyl-coenzyme A (CoA) that plays a role in various metabolic pathways in plants, including the biosynthesis of cutin and suberin, which are crucial components of the plant cuticle and suberized cell walls. The accurate extraction and quantification of this metabolite are essential for understanding plant lipid metabolism, stress responses, and for biotechnological applications aimed at modifying plant barrier properties. This document provides a detailed protocol for the extraction of this compound from plant tissue, primarily based on established methods for long-chain acyl-CoA analysis using liquid chromatography-mass spectrometry (LC-MS).
Principle
The protocol involves the rapid harvesting and quenching of metabolic activity in plant tissue, followed by homogenization and extraction of acyl-CoAs in an acidic organic solvent mixture to precipitate proteins and preserve the target molecules. The extract is then purified to remove interfering substances before analysis by reverse-phase high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification.
Data Presentation
Quantitative analysis of this compound requires the use of an internal standard for accurate quantification. A suitable internal standard would be a structurally similar molecule not naturally present in the plant tissue, such as a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled this compound) or an odd-chain length acyl-CoA (e.g., C17:0-CoA). The concentration of this compound is typically low in plant tissues, and values can vary significantly depending on the plant species, tissue type, and developmental stage.
Table 1: Representative Data for Acyl-CoA Quantification in Plant Tissue
| Analyte | Plant Tissue | Concentration Range (pmol/mg FW) | Analytical Method | Reference |
| Long-Chain Acyl-CoAs (C16-C20) | Arabidopsis thaliana seedlings | 0.1 - 2.0 | LC-MS/MS | [1] |
| Lauryl-CoA (C12:0) | Transgenic Brassica napus seeds | 5.0 - 15.0 | HPLC-Fluorescence | [1] |
| Total Acyl-CoAs | Maturing Brassica napus seeds | ~3-6 µM | HPLC-Fluorescence | [1] |
| This compound | Not specified in search results | Expected to be low | LC-MS/MS | - |
Note: Specific quantitative data for this compound was not available in the provided search results. The values presented are for related long-chain acyl-CoAs to provide an expected order of magnitude.
Experimental Protocol
Materials and Reagents
-
Plant tissue (e.g., leaves, roots, seeds)
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Extraction Solvent: 2-propanol/50 mM KH₂PO₄ (pH 7.2)/concentrated HCl (50:50:1, v/v/v)
-
Internal Standard (IS) solution (e.g., C17:0-CoA, 10 µM in water)
-
Saturated NaCl solution
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
SPE Elution Solvent: Methanol with 0.1% formic acid
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)
-
This compound standard (for calibration curve)
Equipment
-
Microcentrifuge
-
Vortex mixer
-
SPE manifold
-
Nitrogen evaporator
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure
1. Sample Collection and Quenching 1.1. Harvest plant tissue of interest and immediately freeze it in liquid nitrogen to quench all enzymatic activity. This step is critical to prevent degradation of acyl-CoAs. 1.2. Store frozen tissue at -80°C until extraction.
2. Homogenization and Extraction 2.1. Weigh approximately 100-200 mg of frozen plant tissue. 2.2. Grind the tissue to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen. 2.3. Transfer the frozen powder to a 2 mL microcentrifuge tube. 2.4. Add 1 mL of ice-cold Extraction Solvent. 2.5. Add a known amount of Internal Standard solution (e.g., 10 µL of 10 µM C17:0-CoA). 2.6. Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation. 2.7. Incubate on ice for 10 minutes. 2.8. Centrifuge at 14,000 x g for 10 minutes at 4°C. 2.9. Carefully transfer the supernatant to a new tube.
3. Phase Separation and Purification 3.1. To the supernatant, add 500 µL of chloroform and 500 µL of water. 3.2. Vortex for 30 seconds and centrifuge at 2,000 x g for 5 minutes to separate the phases. 3.3. The upper aqueous/organic phase contains the acyl-CoAs. Carefully collect this phase, avoiding the lower chloroform phase and the protein interface. 3.4. For further purification, perform Solid Phase Extraction (SPE). 3.4.1. Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water. 3.4.2. Load the extract onto the SPE cartridge. 3.4.3. Wash the cartridge with 1 mL of water to remove salts and other polar impurities. 3.4.4. Elute the acyl-CoAs with 1 mL of SPE Elution Solvent.
4. Sample Concentration and Reconstitution 4.1. Dry the eluted sample under a gentle stream of nitrogen. 4.2. Reconstitute the dried extract in 100 µL of 50% methanol in water. 4.3. Centrifuge at 14,000 x g for 5 minutes to pellet any insoluble material. 4.4. Transfer the clear supernatant to an HPLC vial for analysis.
5. LC-MS/MS Analysis 5.1. Chromatographic Separation:
- Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient will need to be optimized, for example: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 95-5% B; 20-25 min, 5% B.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5-10 µL 5.2. Mass Spectrometry Detection:
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Analysis Mode: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
- This compound: The precursor ion ([M+H]⁺) and a specific product ion need to be determined. For a C16 hydroxylated acyl-CoA, the precursor m/z would be approximately 1040.6. A characteristic product ion would result from the fragmentation of the phosphopantetheine moiety.
- Internal Standard (e.g., C17:0-CoA): Determine the precursor and product ions for the chosen internal standard.
- Optimize MS parameters (e.g., collision energy, cone voltage) for the specific instrument and analytes.
6. Quantification 6.1. Prepare a calibration curve using a series of dilutions of the this compound standard, each containing the same concentration of the internal standard. 6.2. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. 6.3. Use the calibration curve to determine the concentration of this compound in the plant tissue samples.
Mandatory Visualizations
Caption: Workflow for the extraction and quantification of this compound.
This detailed protocol provides a robust framework for the extraction and analysis of this compound from plant tissues. Researchers should optimize specific parameters, such as the LC gradient and MS settings, for their particular instrumentation and experimental needs. The use of appropriate standards and controls is crucial for accurate and reproducible results.
References
Application Notes and Protocols for In Vitro Assays of Enzymes Utilizing 8-Hydroxyhexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyhexadecanoyl-CoA is a hydroxylated long-chain fatty acyl-coenzyme A thioester. The metabolism of hydroxy fatty acids and their CoA esters is crucial in various physiological and pathological processes, including inflammation, energy homeostasis, and the formation of structural lipids. Enzymes that synthesize or degrade this compound are potential therapeutic targets for a range of diseases. Accurate and robust in vitro assays are essential for characterizing these enzymes, screening for inhibitors, and understanding their role in metabolic pathways.
This document provides detailed application notes and protocols for the in vitro analysis of enzymes that potentially utilize this compound as a substrate. Given that specific enzymes acting on the 8-hydroxy position of hexadecanoyl-CoA are not extensively characterized in publicly available literature, the methodologies presented here are based on established assays for enzymes with activity towards structurally similar substrates, such as other mid-chain hydroxy fatty acyl-CoAs and long-chain fatty acyl-CoAs. The primary enzyme classes considered are Cytochrome P450 (CYP) fatty acid hydroxylases, which may produce this compound, and hydroxyacyl-CoA dehydrogenases, which are likely involved in its subsequent metabolism.
Potential Metabolic Pathways Involving this compound
The metabolism of this compound is hypothesized to involve two key enzymatic steps: its formation via hydroxylation of hexadecanoyl-CoA and its subsequent oxidation by a dehydrogenase, potentially feeding into a modified beta-oxidation pathway.
Caption: Proposed metabolic pathway for this compound.
Data Presentation: Enzyme Kinetic Parameters
The following table summarizes representative kinetic data for enzymes that metabolize long-chain fatty acids and their derivatives. This data can serve as a reference for expected values when assaying enzymes with this compound.
| Enzyme Family | Specific Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg or nmol/min/nmol P450) | Assay Type | Reference |
| Cytochrome P450 | Human CYP4F2 | Arachidonic Acid | 24 | 7.4 (nmol/min/nmol P450) | LC-MS/MS | [1] |
| Cytochrome P450 | Human CYP4A11 | Arachidonic Acid | 228 | 49.1 (nmol/min/nmol P450) | LC-MS/MS | [1] |
| Hydroxyacyl-CoA Dehydrogenase | Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxydecanoyl-CoA | ~5 | Not Specified | Spectrophotometric (Coupled) | [2] |
| Hydroxyacyl-CoA Dehydrogenase | Pig Heart L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxyhexadecanoyl-CoA | ~5 | Not Specified | Spectrophotometric (Coupled) | [2] |
Experimental Protocols
Protocol 1: In Vitro Assay for Cytochrome P450-Mediated Hydroxylation of Hexadecanoyl-CoA
This protocol is designed to detect the formation of this compound from hexadecanoyl-CoA by a CYP enzyme, such as a member of the CYP4F family. The product is quantified by LC-MS/MS.
Experimental Workflow Diagram
Caption: Workflow for the in vitro CYP450 hydroxylation assay.
Materials:
-
Recombinant human CYP enzyme (e.g., CYP4F2, CYP4F22) and cytochrome P450 reductase (CPR). Cytochrome b5 is also recommended.
-
Hexadecanoyl-CoA
-
8-Hydroxyhexadecanoic acid (for use as a standard after hydrolysis)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid
-
Internal standard (e.g., deuterated 8-hydroxyhexadecanoic acid)
-
LC-MS/MS system
Procedure:
-
Enzyme Preparation: Reconstitute or dilute the recombinant CYP, CPR, and cytochrome b5 in cold potassium phosphate buffer. The optimal ratio of CYP:CPR:b5 should be empirically determined (a common starting ratio is 1:2:1).
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 100 µL final volume:
-
80 µL of 100 mM potassium phosphate buffer (pH 7.4) containing 5 mM MgCl₂
-
5 µL of NADPH regenerating system
-
5 µL of the enzyme mixture
-
-
Initiation of Reaction: Pre-incubate the reaction mixture at 37°C for 5 minutes. Initiate the reaction by adding 10 µL of hexadecanoyl-CoA solution (to a final concentration of 10-100 µM).
-
Incubation: Incubate at 37°C with gentle shaking for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex and centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube.
-
Hydrolyze the CoA ester by adding a small volume of 1 M KOH and incubating at 60°C for 30 minutes. Neutralize with 1 M HCl. This step simplifies analysis by converting the product to 8-hydroxyhexadecanoic acid.
-
Dry the sample under a stream of nitrogen and reconstitute in 100 µL of the initial LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Monitor the transition of the parent ion to a specific daughter ion for 8-hydroxyhexadecanoic acid and the internal standard using multiple reaction monitoring (MRM) in negative ion mode.
-
Quantify the product by comparing its peak area to that of the standard curve generated with authentic 8-hydroxyhexadecanoic acid.
-
Protocol 2: Spectrophotometric Assay for Hydroxyacyl-CoA Dehydrogenase Activity
This protocol measures the activity of a hydroxyacyl-CoA dehydrogenase by monitoring the reduction of NAD⁺ to NADH, which absorbs light at 340 nm. This assay is continuous and suitable for kinetic analysis.
Experimental Workflow Diagram
References
- 1. Metabolism of arachidonic acid to 20-hydroxy-5,8,11, 14-eicosatetraenoic acid by P450 enzymes in human liver: involvement of CYP4F2 and CYP4A11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stable Isotope Labeling of 8-hydroxyhexadecanoyl-CoA for Metabolic Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems.[][2] By replacing specific atoms in a molecule with their stable isotopes (e.g., ¹³C or ²H), researchers can follow the labeled molecule through various metabolic pathways using mass spectrometry.[] This application note provides a detailed protocol for the synthesis of isotopically labeled 8-hydroxyhexadecanoic acid, its enzymatic conversion to 8-hydroxyhexadecanoyl-CoA, and its application in metabolic tracing studies. Hydroxylated fatty acids are increasingly recognized for their roles in cellular signaling and metabolic regulation, making the ability to trace their metabolism crucial for understanding their function in health and disease.
Synthesis of Isotopically Labeled 8-Hydroxyhexadecanoic Acid
The introduction of a hydroxyl group at a specific position in a long-chain fatty acid, followed by isotopic labeling, requires a multi-step synthetic approach. A plausible chemoenzymatic strategy involves the use of a cytochrome P450 monooxygenase, known for its ability to hydroxylate fatty acids at specific positions.
Proposed Chemoenzymatic Synthesis of [¹³C₁₆]-8-Hydroxyhexadecanoic Acid
This protocol outlines a strategy starting from commercially available uniformly labeled [¹³C₁₆]-hexadecanoic acid.
Materials:
-
[U-¹³C₁₆]-Hexadecanoic acid
-
Cytochrome P450 enzyme capable of in-chain hydroxylation (e.g., from the CYP152 family)
-
NADPH
-
Glucose-6-phosphate and glucose-6-phosphate dehydrogenase (for NADPH regeneration system)
-
Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Organic solvents (e.g., ethyl acetate, hexane)
-
Silica (B1680970) gel for column chromatography
Protocol:
-
Enzymatic Hydroxylation:
-
Prepare a reaction mixture containing [U-¹³C₁₆]-hexadecanoic acid, the cytochrome P450 enzyme, and an NADPH regeneration system in a suitable buffer.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) with gentle agitation.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by GC-MS or LC-MS after derivatization.
-
-
Extraction and Purification:
-
Once the reaction reaches completion, acidify the mixture to protonate the fatty acid.
-
Extract the hydroxylated fatty acid using an organic solvent like ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent.
-
Purify the [¹³C₁₆]-8-hydroxyhexadecanoic acid from any unreacted starting material and other byproducts using silica gel column chromatography.
-
-
Characterization:
-
Confirm the identity and isotopic enrichment of the final product using high-resolution mass spectrometry and NMR spectroscopy.
-
Enzymatic Synthesis of [¹³C₁₆]-8-Hydroxyhexadecanoyl-CoA
The conversion of the free fatty acid to its CoA thioester is an essential activation step for its participation in many metabolic pathways. This is achieved enzymatically using an acyl-CoA synthetase.
Materials:
-
[¹³C₁₆]-8-Hydroxyhexadecanoic acid
-
Acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa)
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Buffer solution (e.g., Tris-HCl, pH 7.5)
Protocol:
-
Reaction Setup:
-
In a reaction vessel, combine [¹³C₁₆]-8-hydroxyhexadecanoic acid, CoA, ATP, and MgCl₂ in the reaction buffer.
-
Initiate the reaction by adding acyl-CoA synthetase.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for the enzyme (typically 37°C) for 1-2 hours.
-
-
Purification:
-
The resulting [¹³C₁₆]-8-hydroxyhexadecanoyl-CoA can be purified using solid-phase extraction (SPE) with a C18 cartridge.
-
Elute the acyl-CoA and confirm its purity and concentration by LC-MS/MS.
-
Metabolic Tracing Experimental Protocol
This protocol describes a general workflow for using stable isotope-labeled this compound to trace its metabolic fate in a cell culture system.
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
[¹³C₁₆]-8-Hydroxyhexadecanoyl-CoA
-
Phosphate-buffered saline (PBS)
-
Methanol, chloroform, and water for lipid extraction
-
Internal standards for mass spectrometry
Protocol:
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the standard culture medium with a medium containing a known concentration of [¹³C₁₆]-8-hydroxyhexadecanoyl-CoA.
-
Incubate the cells for various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the incorporation of the tracer into different metabolic pools.
-
-
Metabolite Extraction:
-
At each time point, wash the cells with ice-cold PBS to remove any remaining extracellular tracer.
-
Quench the metabolism by adding cold methanol.
-
Perform a Bligh-Dyer or a similar lipid extraction procedure to separate the lipid and aqueous phases.
-
-
Sample Preparation for Analysis:
-
Dry the lipid and aqueous extracts under a stream of nitrogen.
-
Reconstitute the samples in a suitable solvent for LC-MS/MS analysis.
-
Add appropriate internal standards to normalize for sample handling and instrument variability.
-
LC-MS/MS Analysis of Labeled Metabolites
A targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to identify and quantify the labeled this compound and its downstream metabolites.
Instrumentation:
-
High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Reversed-phase C18 column.
LC-MS/MS Method:
| Parameter | Setting |
| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for separation of fatty acyl-CoAs and related lipids |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) |
MRM Transitions for [¹³C₁₆]-8-Hydroxyhexadecanoyl-CoA:
| Precursor Ion (m/z) | Product Ion (m/z) | Description |
| [M+H]⁺ of ¹³C₁₆-8-hydroxyhexadecanoyl-CoA | Fragment corresponding to the loss of the acyl chain | Quantifier |
| [M+H]⁺ of ¹³C₁₆-8-hydroxyhexadecanoyl-CoA | Fragment corresponding to the adenosine (B11128) diphosphate (B83284) moiety | Qualifier |
Note: The exact m/z values will need to be calculated based on the precise mass of the labeled compound.
Data Presentation
Table 1: Quantitative Analysis of Labeled Metabolites
| Time Point (hours) | [¹³C₁₆]-8-hydroxyhexadecanoyl-CoA (pmol/mg protein) | Labeled Downstream Metabolite 1 (pmol/mg protein) | Labeled Downstream Metabolite 2 (pmol/mg protein) |
| 0 | Below Limit of Detection | Below Limit of Detection | Below Limit of Detection |
| 1 | 150.2 ± 12.5 | 5.8 ± 0.9 | 2.1 ± 0.4 |
| 4 | 85.6 ± 9.1 | 25.3 ± 3.1 | 10.7 ± 1.5 |
| 12 | 20.1 ± 3.5 | 48.9 ± 5.6 | 22.4 ± 2.9 |
| 24 | 5.3 ± 1.2 | 65.7 ± 7.8 | 35.1 ± 4.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
References
Application Notes and Protocols for the Purification of 8-hydroxyhexadecanoyl-CoA using HPLC
For researchers, scientists, and professionals in drug development, the purification of lipid metabolites is a critical step in understanding their biological functions and for the development of new therapeutic agents. This document provides a detailed application note and protocol for the purification of 8-hydroxyhexadecanoyl-CoA using High-Performance Liquid Chromatography (HPLC).
Introduction
This compound is a long-chain acyl-CoA thioester. The analysis and purification of such molecules are essential for various research applications, including enzymology, metabolomics, and drug discovery. Reversed-phase HPLC is a powerful technique for separating acyl-CoA species based on their hydrophobicity.[1][2] This method allows for the purification of this compound from complex biological matrices or synthetic reaction mixtures.
The general approach involves an initial sample preparation step, which may include solid-phase extraction (SPE) to enrich the acyl-CoA fraction, followed by separation on a C18 reversed-phase HPLC column using a gradient elution of an aqueous buffer and an organic solvent.[3] Detection is typically achieved by monitoring the UV absorbance of the adenine (B156593) moiety of the CoA molecule at approximately 260 nm.[1][4]
Data Presentation
The following tables summarize typical parameters and expected results for the HPLC purification of this compound.
Table 1: HPLC Instrumentation and Consumables
| Component | Specification |
| HPLC System | A standard HPLC system with a binary pump, autosampler, column oven, and UV detector. |
| Column | Reversed-phase C18 column (e.g., Spherisorb ODS II, 5 µm, 4.6 x 250 mm)[2] |
| Mobile Phase A | 75 mM KH₂PO₄, pH 4.9[3] |
| Mobile Phase B | Acetonitrile (B52724) with 600 mM Acetic Acid[3] |
| SPE Cartridge | Oligonucleotide purification cartridge or C18 cartridge[1][3] |
Table 2: Optimized HPLC Method Parameters
| Parameter | Value |
| Flow Rate | 0.5 mL/min[1][3] |
| Column Temperature | 35°C[1] |
| Detection Wavelength | 260 nm[1][3] |
| Injection Volume | 20 µL |
| Run Time | 60 min |
Table 3: Example Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 56 | 44 |
| 40 | 50 | 50 |
| 45 | 10 | 90 |
| 50 | 10 | 90 |
| 55 | 56 | 44 |
| 60 | 56 | 44 |
Experimental Protocols
This section provides a detailed methodology for the purification of this compound.
Sample Preparation and Solid-Phase Extraction (SPE)
For biological samples, a preliminary extraction and cleanup are necessary to remove interfering substances.
-
Homogenization: Homogenize the tissue sample in a cold 100 mM KH₂PO₄ buffer (pH 4.9).[3]
-
Extraction: Add 2-propanol and acetonitrile to the homogenate to precipitate proteins and extract the acyl-CoAs.[3] Centrifuge the mixture and collect the supernatant.
-
SPE Cleanup:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% acetonitrile in water) to remove polar impurities.
-
Elute the this compound with a higher concentration of organic solvent (e.g., 80% acetonitrile in water).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase conditions for HPLC injection.
-
HPLC Purification
-
System Equilibration: Equilibrate the HPLC system and the C18 column with the initial mobile phase conditions (44% Mobile Phase B) until a stable baseline is achieved.[1]
-
Injection: Inject the reconstituted sample onto the HPLC column.
-
Gradient Elution: Run the gradient program as detailed in Table 3. The increasing hydrophobicity of the mobile phase will elute the acyl-CoAs based on their chain length and polarity. This compound, being a hydroxylated long-chain acyl-CoA, will have a specific retention time under these conditions.
-
Fraction Collection: Collect the fractions corresponding to the peak of interest, as identified by UV detection at 260 nm.
-
Post-Purification: The collected fractions can be pooled, and the solvent evaporated. The purity of the isolated this compound can be assessed by re-injecting a small aliquot into the HPLC or by using mass spectrometry.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the purification process.
Caption: Workflow for the purification of this compound.
Caption: Logical steps in the purification process.
References
- 1. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 2. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 8-Hydroxyhexadecanoyl-CoA Synthesis
Welcome to the technical support center for the synthesis of 8-hydroxyhexadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the synthesis of this hydroxylated fatty acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: There are two main approaches for the synthesis of this compound: enzymatic synthesis and chemical synthesis. Enzymatic synthesis typically utilizes an acyl-CoA synthetase (ACS) or ligase to catalyze the formation of the thioester bond between 8-hydroxyhexadecanoic acid and coenzyme A. Chemical synthesis often involves the activation of the carboxylic acid group of 8-hydroxyhexadecanoic acid, followed by reaction with coenzyme A.
Q2: Which acyl-CoA synthetase (ACS) should I use for enzymatic synthesis?
A2: The choice of ACS is critical as substrate specificity can be a limiting factor. While many long-chain acyl-CoA synthetases (LACS) are known, their activity with hydroxylated fatty acids can be variable. It has been shown that some plant LACSs, such as those from Physaria fendleri, can activate hydroxy fatty acids.[1] It is recommended to perform small-scale screening with different commercially available or recombinantly expressed LACS enzymes to identify one with optimal activity for 8-hydroxyhexadecanoic acid.
Q3: What are the common challenges in the chemical synthesis of this compound?
A3: A primary challenge in the chemical synthesis of this compound is the potential for side reactions involving the hydroxyl group at the C8 position. Protecting the hydroxyl group may be necessary to prevent its acylation during the activation of the carboxylic acid. Another challenge is the purification of the final product from starting materials and byproducts.
Q4: How can I purify the synthesized this compound?
A4: Purification of this compound can be achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) with a C18 column is a common and effective method for purifying long-chain acyl-CoAs.[1] Solid-phase extraction (SPE) can also be employed for initial cleanup and purification.
Q5: How should I store this compound to ensure its stability?
A5: this compound, like other acyl-CoAs, is susceptible to hydrolysis. For long-term storage, it is recommended to store it as a lyophilized powder at -80°C. If in solution, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. The pH of the solution should be kept slightly acidic (around pH 4-5) to reduce the rate of hydrolysis.
Troubleshooting Guides
Enzymatic Synthesis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive or inhibited enzyme. | - Confirm enzyme activity with a known substrate (e.g., palmitic acid).- Optimize reaction conditions (pH, temperature, MgCl₂ concentration).- Screen different acyl-CoA synthetases for activity with 8-hydroxyhexadecanoic acid. |
| Poor substrate availability. | - Ensure 8-hydroxyhexadecanoic acid is fully dissolved, potentially using a small amount of a co-solvent like DMSO.- If using a whole-cell system, consider co-expression of a fatty acid transporter protein.[2] | |
| Degradation of product by other enzymes. | - In whole-cell or crude lysate systems, consider knocking out or inhibiting enzymes involved in β-oxidation (e.g., FadD, FadE).[2][3] | |
| Incomplete reaction | Suboptimal substrate or cofactor concentrations. | - Titrate the concentrations of 8-hydroxyhexadecanoic acid, CoA, and ATP to find the optimal ratio.- Ensure ATP is fresh and not degraded. |
| Product inhibition. | - Monitor the reaction progress over time and consider stopping the reaction before it plateaus.- If possible, use an immobilized enzyme to easily separate it from the product.[4] |
Chemical Synthesis Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield of this compound | Inefficient activation of 8-hydroxyhexadecanoic acid. | - Use a reliable activating agent like N,N'-carbonyldiimidazole (CDI) or N-hydroxysuccinimide (NHS).[5] - Ensure anhydrous reaction conditions as activating agents are moisture-sensitive. |
| Side reaction involving the hydroxyl group. | - Consider protecting the C8 hydroxyl group with a suitable protecting group (e.g., silyl (B83357) ether) before the activation and coupling steps. | |
| Degradation of Coenzyme A. | - Use fresh, high-quality Coenzyme A.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol group. | |
| Presence of multiple products in the final mixture | Incomplete reaction and presence of starting materials. | - Increase the reaction time or temperature.- Adjust the stoichiometry of the reactants. |
| Formation of byproducts. | - Optimize the reaction conditions to minimize side reactions.- Employ a robust purification strategy, such as preparative HPLC. |
Experimental Protocols
General Protocol for Enzymatic Synthesis
This protocol is a general guideline and may require optimization.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).
-
Add the following components to the buffer in a microcentrifuge tube:
-
10 mM ATP
-
5 mM MgCl₂
-
0.5 mM Coenzyme A
-
0.2 mM 8-hydroxyhexadecanoic acid (dissolved in a minimal amount of DMSO if necessary)
-
Purified acyl-CoA synthetase (concentration to be optimized, typically 1-10 µM)
-
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 1-4 hours.
-
-
Reaction Quenching:
-
Stop the reaction by adding an acid (e.g., perchloric acid or formic acid) to a final concentration of 1 M.
-
-
Analysis and Purification:
-
Centrifuge the quenched reaction to pellet the precipitated protein.
-
Analyze the supernatant for the presence of this compound using reverse-phase HPLC.
-
Purify the product using preparative HPLC.
-
General Protocol for Chemical Synthesis via CDI Activation
This protocol is a general guideline and should be performed in a fume hood with appropriate personal protective equipment.
-
Activation of 8-hydroxyhexadecanoic acid:
-
Dissolve 8-hydroxyhexadecanoic acid in an anhydrous aprotic solvent (e.g., THF or DMF).
-
Add a slight excess (1.1-1.5 equivalents) of N,N'-carbonyldiimidazole (CDI).
-
Stir the reaction at room temperature for 1-2 hours under an inert atmosphere.
-
-
Coupling with Coenzyme A:
-
Prepare a solution of Coenzyme A in an aqueous buffer (e.g., 0.5 M sodium bicarbonate, pH 8.0).
-
Slowly add the activated 8-hydroxyhexadecanoyl-imidazolide solution to the Coenzyme A solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
-
Workup and Purification:
-
Acidify the reaction mixture to pH 4-5 with a suitable acid.
-
Extract the product using a solid-phase extraction (SPE) cartridge or purify directly by preparative HPLC.
-
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Enzymatic Synthesis | Chemical Synthesis |
| Specificity | High (avoids side reactions on the hydroxyl group) | Low (may require protection of the hydroxyl group) |
| Reaction Conditions | Mild (aqueous buffer, physiological pH and temperature) | Can be harsh (anhydrous organic solvents, potentially high temperatures) |
| Reagents | Enzymes, ATP, CoA, substrate | Activating agents, organic solvents, CoA, substrate |
| Scalability | Can be challenging for large-scale production | More readily scalable |
| Purification | Generally simpler due to fewer byproducts | Can be more complex due to side products and excess reagents |
Visualizations
Caption: Enzymatic synthesis of this compound.
Caption: Chemical synthesis workflow for this compound.
Caption: Troubleshooting logic for enzymatic synthesis.
References
- 1. Expression of Physaria longchain acyl-CoA synthetases and hydroxy fatty acid accumulation in transgenic Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Biosynthesis of Medium-Chain ω-Hydroxy Fatty Acids by AlkBGT of Pseudomonas putida GPo1 With Native FadL in Engineered Escherichia coli [frontiersin.org]
- 3. Metabolic engineering strategies to produce medium-chain oleochemicals via acyl-ACP:CoA transacylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile enzymatic synthesis of fatty acylcoenzyme A thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters | MDPI [mdpi.com]
Technical Support Center: Synthesis of 8-hydroxyhexadecanoyl-CoA
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthetically prepared 8-hydroxyhexadecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is the general chemical strategy for synthesizing this compound?
A1: The most common and effective strategy is a two-step process. First, the carboxylic acid group of 8-hydroxyhexadecanoic acid is "activated" to make it more reactive. A widely used method is to convert it into an N-hydroxysuccinimide (NHS) ester. In the second step, this activated ester is reacted with the thiol group of Coenzyme A (CoA) to form the desired thioester product, this compound.
Q2: Why is the N-hydroxysuccinimide (NHS) ester activation method recommended?
A2: The NHS ester method is favored for several reasons. The resulting NHS ester of 8-hydroxyhexadecanoic acid is relatively stable and can be isolated and purified before reacting with the sensitive and expensive Coenzyme A. This allows for better control over the reaction and often leads to higher yields and purity of the final product. The reaction of the NHS ester with Coenzyme A proceeds efficiently under mild conditions, which helps to prevent the degradation of the CoA molecule.
Q3: What are the most critical parameters for a successful synthesis?
A3: Several parameters are crucial for maximizing the yield:
-
Purity of Starting Materials: Ensure that the 8-hydroxyhexadecanoic acid and Coenzyme A are of high purity.
-
Anhydrous Conditions: The activation step to form the NHS ester is sensitive to water. Using anhydrous solvents and reagents is critical to prevent hydrolysis of the activated ester.
-
Reaction pH: The reaction between the activated fatty acid and Coenzyme A should be maintained at a pH of 7.5-8.0 to ensure the thiol group of CoA is sufficiently nucleophilic while minimizing hydrolysis of the thioester product.
-
Temperature Control: Low temperatures during the activation step can minimize side reactions. The subsequent reaction with CoA is typically performed at room temperature.
Q4: How should the final product, this compound, be purified?
A4: Purification is typically achieved using chromatographic techniques. Solid-phase extraction (SPE) with a C18 cartridge is effective for removing unreacted Coenzyme A and other water-soluble impurities. For higher purity, High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is the method of choice. A gradient of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (like acetonitrile (B52724) or methanol) is commonly used for elution.
Q5: How can I confirm the identity and purity of the synthesized this compound?
A5: The identity of the product can be confirmed using mass spectrometry (MS), which should show the expected molecular weight. Purity is typically assessed by analytical reverse-phase HPLC, where the product should appear as a single major peak. The concentration can be determined spectrophotometrically by measuring the absorbance at 260 nm, which is characteristic of the adenine (B156593) portion of the Coenzyme A molecule.
Q6: What is the stability of this compound, and how should it be stored?
A6: this compound, like other long-chain acyl-CoAs, is susceptible to hydrolysis, especially at acidic or highly basic pH. It is best stored as a lyophilized powder or in a buffered aqueous solution (pH 6.0-7.0) at -80°C for long-term stability. For short-term use, storage at -20°C is acceptable. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Problem: Low or No Yield of this compound
Possible Cause 1: Incomplete activation of 8-hydroxyhexadecanoic acid.
-
Solution:
-
Ensure that the coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is fresh and has been stored under appropriate conditions (cool and dry).
-
Use a slight molar excess (1.1-1.2 equivalents) of both the coupling reagent and N-hydroxysuccinimide relative to the 8-hydroxyhexadecanoic acid.
-
Perform the activation reaction under strictly anhydrous conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction to proceed for a sufficient amount of time, typically 4-12 hours at room temperature or overnight at 4°C. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Possible Cause 2: Degradation of the activated 8-hydroxyhexadecanoic acid-NHS ester.
-
Solution:
-
The NHS ester is sensitive to moisture. After synthesis, handle it quickly and store it under anhydrous conditions if it is not used immediately.
-
It is often best to use the freshly prepared NHS ester in the next step without prolonged storage.
-
Possible Cause 3: Ineffective reaction with Coenzyme A.
-
Solution:
-
Verify the quality and purity of the Coenzyme A. It is prone to oxidation and degradation.
-
Maintain the pH of the reaction mixture between 7.5 and 8.0. A buffer such as sodium bicarbonate or HEPES is recommended. Below this pH range, the thiolate anion concentration is too low for efficient reaction. Above this range, hydrolysis of the NHS ester and the product thioester can occur.
-
Ensure that the NHS ester is completely dissolved in an appropriate solvent (like DMF or THF) before it is added to the aqueous CoA solution to ensure a homogeneous reaction.
-
Possible Cause 4: Degradation of the final product during workup.
-
Solution:
-
Keep the product solution on ice or at 4°C during purification steps whenever possible.
-
Avoid exposing the product to acidic or strongly basic conditions for extended periods.
-
Use buffered solutions during purification.
-
Problem: Presence of Unreacted Coenzyme A in the Final Product
Possible Cause: Use of excess Coenzyme A or incomplete reaction.
-
Solution:
-
Use a slight molar excess of the activated 8-hydroxyhexadecanoic acid-NHS ester (1.2-1.5 equivalents) relative to Coenzyme A to ensure the complete consumption of the more expensive reagent.
-
Increase the reaction time to allow for complete conversion.
-
Purify the product using reverse-phase HPLC or a C18 SPE cartridge, which can effectively separate the more polar unreacted Coenzyme A from the more hydrophobic this compound.
-
Problem: Product is Contaminated with Byproducts from the Activation Step (e.g., Dicyclohexylurea)
Possible Cause: Inadequate purification of the intermediate NHS ester.
-
Solution:
-
If DCC was used as the coupling agent, the dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents. Filter the reaction mixture after the activation step to remove the precipitated DCU before proceeding to the next step.
-
If EDC is used, the urea (B33335) byproduct is water-soluble and can be removed during the aqueous workup or subsequent chromatographic purification of the final product.
-
Purifying the NHS ester by recrystallization or flash chromatography before reacting it with CoA can lead to a cleaner final product.
-
Data Presentation
Table 1: Effect of Coupling Reagent on the Yield of the Activated Intermediate (8-OH-HDA-NHS)
| Entry | Coupling Reagent | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | DCC | DCM | 12 | 25 | 85 |
| 2 | EDC | DMF | 12 | 25 | 92 |
| 3 | DCC | THF | 24 | 4 | 88 |
| 4 | EDC | DCM | 12 | 25 | 89 |
Table 2: Influence of pH and Molar Ratio on the Final Yield of this compound
| Entry | pH of CoA Solution | Molar Ratio (NHS-ester:CoA) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 7.0 | 1.2 : 1 | 4 | 25 | 55 |
| 2 | 7.5 | 1.2 : 1 | 4 | 25 | 78 |
| 3 | 8.0 | 1.2 : 1 | 4 | 25 | 81 |
| 4 | 8.5 | 1.2 : 1 | 4 | 25 | 72 |
| 5 | 8.0 | 1.0 : 1 | 4 | 25 | 75 |
| 6 | 8.0 | 1.5 : 1 | 4 | 25 | 83 |
Experimental Protocols
Protocol 1: Synthesis of 8-hydroxyhexadecanoic acid N-hydroxysuccinimide ester (8-OH-HDA-NHS)
-
Dissolve 8-hydroxyhexadecanoic acid (1 equivalent) and N-hydroxysuccinimide (1.2 equivalents) in anhydrous dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours under an inert atmosphere (e.g., argon).
-
Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Quench the reaction by adding a small amount of water.
-
Extract the product with ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude 8-OH-HDA-NHS ester.
-
The crude product can be used directly in the next step or purified by flash chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of this compound
-
Dissolve Coenzyme A trilithium salt (1 equivalent) in a 0.1 M sodium bicarbonate buffer (pH 8.0).
-
Dissolve the 8-OH-HDA-NHS ester (1.5 equivalents) in a minimal amount of DMF.
-
Add the NHS ester solution dropwise to the stirring Coenzyme A solution at room temperature.
-
Stir the reaction mixture for 4-6 hours at room temperature. Monitor the reaction by analytical reverse-phase HPLC.
-
Upon completion, acidify the reaction mixture to pH 5-6 with dilute HCl.
-
Purify the crude product by solid-phase extraction on a C18 cartridge or by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain this compound as a white powder.
Visualizations
Caption: Two-step synthesis of this compound.
Caption: Troubleshooting workflow for low product yield.
Preventing the degradation of 8-hydroxyhexadecanoyl-CoA during extraction
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 8-hydroxyhexadecanoyl-CoA during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during extraction?
A1: The degradation of this compound, like other long-chain acyl-CoAs, is primarily caused by two factors:
-
Enzymatic Activity: Endogenous enzymes such as hydrolases (thioesterases) and enzymes of the β-oxidation pathway remain active after cell lysis and can rapidly degrade the target molecule. The presence of a hydroxyl group at the C8 position may also make it a substrate for other uncharacterized dehydrogenases or transferases.
-
Chemical Instability: The thioester bond in the CoA molecule is susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. The hydroxyl group may also introduce chemical instability, although specific data on the 8-hydroxy position is limited.
Q2: How can I minimize enzymatic degradation during sample preparation?
A2: To minimize enzymatic degradation, it is crucial to rapidly quench all metabolic activity. This can be achieved by:
-
Immediate Freezing: Snap-freeze tissue samples in liquid nitrogen immediately after collection.[1]
-
Cold Solvents: For cell cultures, rapidly aspirate the medium and add an ice-cold extraction solvent (e.g., a mixture of acetonitrile, methanol (B129727), and water) to quench enzymatic reactions.[2] All subsequent steps should be performed at low temperatures (0-4°C) on ice.
Q3: What is the optimal pH for the extraction buffer to maintain the stability of this compound?
A3: To maintain the stability of the thioester linkage, it is recommended to use a slightly acidic buffer. A common choice is a potassium phosphate (B84403) buffer with a pH around 4.9.[3] This acidic condition helps to inhibit the activity of many thioesterases, which are typically more active at neutral or alkaline pH.
Q4: Which solvents are recommended for the extraction of this compound?
A4: A mixture of organic solvents is generally used to efficiently extract acyl-CoAs while precipitating proteins. Common solvent systems include:
-
Acetonitrile/Isopropanol/Potassium Phosphate Buffer[3]
-
Acetonitrile/Methanol/Water[2]
-
Chloroform/Methanol (for subsequent phase separation)[4]
The choice of solvent may depend on the specific tissue or cell type and the downstream analytical method.
Q5: Is a purification step necessary after the initial extraction?
A5: Yes, a purification step is highly recommended to remove interfering substances such as salts, phospholipids, and other lipids, which can suppress the signal during mass spectrometry analysis. Solid-Phase Extraction (SPE) is a commonly used method for purifying and concentrating acyl-CoAs from the crude extract.[1][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of this compound | 1. Incomplete Cell Lysis/Homogenization: The molecule was not efficiently released from the cellular matrix. 2. Enzymatic Degradation: Rapid breakdown by endogenous enzymes upon cell lysis. 3. Inefficient Extraction: The solvent system used was not optimal for this specific molecule. 4. Poor SPE Recovery: The molecule did not bind or elute properly from the SPE cartridge. | 1. Ensure thorough homogenization of the tissue or lysis of the cells. Using a glass homogenizer or sonicator on ice is recommended. 2. Work quickly and keep the samples on ice at all times. Use pre-chilled solvents and tubes. Quench metabolic activity immediately upon sample collection.[2] 3. Experiment with different solvent mixtures. An acidic aqueous/organic mixture is generally effective.[3] 4. Ensure the SPE cartridge is properly conditioned. Optimize the pH and solvent composition of the loading, washing, and elution buffers. |
| High Variability Between Replicates | 1. Inconsistent Sample Handling: Differences in the time between sample collection and quenching. 2. Temperature Fluctuations: Allowing samples to warm up during processing. 3. Incomplete Protein Precipitation: Protein carryover can interfere with analysis. | 1. Standardize the workflow to ensure all samples are processed identically and rapidly. 2. Use a refrigerated centrifuge and pre-chill all equipment and solutions.[5] 3. Ensure sufficient centrifugation time and speed to pellet all protein debris. Carefully collect the supernatant without disturbing the pellet. |
| Presence of Potential Degradation Products in Analysis (e.g., shorter chain acyl-CoAs) | 1. β-Oxidation: The primary pathway for fatty acyl-CoA degradation.[6][7] 2. Chemical Hydrolysis: Cleavage of the thioester bond due to non-optimal pH or temperature. 3. Oxidation of the Hydroxyl Group: The 8-hydroxyl group could be oxidized to a ketone, creating a different molecular species. | 1. Rapidly quench enzymatic activity as described above. The use of an acidic extraction buffer can inhibit some β-oxidation enzymes. 2. Maintain a slightly acidic pH (around 4.9-6.0) throughout the extraction and storage. Avoid high temperatures.[3] 3. Include antioxidants (e.g., BHT) in the extraction solvent if oxidation is suspected.[1] Store purified extracts under an inert gas (e.g., argon or nitrogen). |
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Tissue Samples
This protocol is adapted from methods designed for long-chain acyl-CoA extraction.[3]
-
Homogenization:
-
Weigh the frozen tissue sample (not exceeding 100 mg).
-
In a pre-chilled glass homogenizer on ice, add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Add the frozen tissue and homogenize thoroughly.
-
Add 1 mL of 2-propanol and homogenize again.
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 2 mL of acetonitrile, vortex for 2 minutes, and then centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Purification (Solid-Phase Extraction):
-
Condition an SPE cartridge (e.g., oligonucleotide purification column or a suitable anion-exchanger) according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge to remove impurities (specific wash buffers will depend on the SPE chemistry).
-
Elute the acyl-CoAs with an appropriate solvent, such as 2-propanol or a methanol-based solution.[3]
-
-
Sample Preparation for LC-MS Analysis:
-
Evaporate the eluent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis, such as 50% methanol in 50 mM ammonium (B1175870) acetate.
-
Visualizations
Logical Workflow for Extraction
Caption: Workflow for the extraction and purification of this compound.
Potential Degradation Pathways
Caption: Potential enzymatic and chemical degradation pathways for this compound.
References
- 1. Oxidized Fatty Acid Analysis by Charge Switch Derivatization, Selected Reaction Monitoring and Accurate Mass Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. β-Oxidation of Saturated Fatty Acid (Palmitic Acid) | Pharmaguideline [pharmaguideline.com]
- 4. Enzymatic assay for 3-hydroxyacyl-CoA and 2-trans-enoyl-CoA intermediates of beta-oxidation [pubmed.ncbi.nlm.nih.gov]
- 5. Method for Quantifying Oxidized Fatty Acids in Food Samples Using Ultra-High Pressure Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. mdpi.com [mdpi.com]
- 7. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting poor separation of 8-hydroxyhexadecanoyl-CoA in chromatography
Technical Support Center: Chromatography Troubleshooting
Topic: Poor Separation of 8-hydroxyhexadecanoyl-CoA
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering difficulties with the chromatographic separation of this compound. The recommendations are based on established methods for long-chain and hydroxy-acyl-CoA thioesters.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor resolution or co-elution of my this compound peak?
A1: Poor resolution is a common issue stemming from suboptimal analytical conditions. Several factors could be the cause:
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Inappropriate Stationary Phase: While C18 (ODS) columns are widely used for acyl-CoA analysis, the high hydrophobicity of the 16-carbon chain might lead to very strong retention or poor peak shape.[1][2] For very-long-chain fatty acids, a C8 column may provide better elution.[2]
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Suboptimal Mobile Phase Composition: The separation of long-chain acyl-CoAs is highly sensitive to the mobile phase.[3][4] A typical mobile phase for reversed-phase HPLC consists of an aqueous buffer (e.g., potassium phosphate) and an organic modifier like acetonitrile (B52724) or methanol.[5][6] An improperly optimized gradient or isocratic composition will fail to resolve closely eluting compounds.
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Incorrect pH: The pH of the mobile phase can affect the charge state of the phosphate (B84403) groups on Coenzyme A and any residual silanols on the column, influencing retention and peak shape. Adding a small amount of acid (e.g., acetic acid, formic acid) can sharpen peaks.[1][7]
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Temperature Fluctuations: Inconsistent column temperature can lead to variable retention times and poor resolution. Using a column oven to maintain a stable temperature is critical for reproducibility.[8][9]
Q2: My this compound peak is tailing. What are the likely causes and solutions?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by column issues.
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Secondary Silanol (B1196071) Interactions: The polar hydroxyl group and the phosphate groups of this compound can interact with active, un-capped silanol groups on silica-based columns. This can be mitigated by adding a small amount of acid (e.g., 0.1% trifluoroacetic or formic acid) to the mobile phase to suppress the ionization of these silanols.[7][8]
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Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[8] Try reducing the sample concentration or the injection volume.
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Column Degradation: Over time, the stationary phase can degrade, or the column inlet frit can become contaminated.[8][10] This can be addressed by flushing the column with a strong solvent, back-flushing, or replacing the column if performance does not improve.
Q3: My peak is fronting. How can I resolve this?
A3: Peak fronting is typically a result of column overload or issues with the sample solvent.
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High Sample Concentration: Similar to peak tailing, injecting a sample that is too concentrated can cause fronting.[7] Diluting the sample is the first step.
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Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the initial mobile phase, the analyte band will spread improperly upon injection.[7][11] Whenever possible, dissolve the sample in the initial mobile phase itself or in a solvent of weaker or equal strength.[8]
Q4: My retention times are drifting between runs. How do I improve reproducibility?
A4: Retention time drift is usually due to a lack of system stability or equilibrium.
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Inconsistent Mobile Phase: Ensure the mobile phase is prepared fresh daily and is thoroughly mixed and degassed.[8][12] In gradient elution, improper pump proportioning can cause drift.
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Insufficient Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection.[8] If you notice drift, increase the equilibration time.
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System Leaks: Check all fittings and connections for leaks, which can cause flow rate fluctuations and retention time shifts.[8][12]
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Temperature Changes: Without a column oven, ambient temperature changes in the lab can alter retention times.[7]
Q5: I am observing split peaks. What is the problem?
A5: Split peaks can arise from injection issues or a disruption at the head of the column.
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Sample Solvent Effect: As with peak fronting, dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion, including splitting.[8]
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Contamination at Column Inlet: Particulates from the sample or system wear can clog the inlet frit, causing the sample to flow through two different paths and resulting in a split peak.[8][10] Using a guard column and filtering samples can prevent this.[10] If it occurs, try back-flushing the column or replacing the inlet frit.
Q6: How can I improve the separation of potential isomers of this compound?
A6: Separating isomers (e.g., positional isomers like 7-hydroxy vs. 8-hydroxy, or enantiomers like 8R- vs. 8S-hydroxy) requires specialized approaches.
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Positional Isomers: Standard C18 columns may not resolve positional isomers effectively. Adsorption chromatography on a silica (B1680970) gel column can sometimes separate isomers based on differences in the polarity of the hydroxyl group's position.[1] Alternatively, columns with different selectivities, such as those with cholesterol-based stationary phases, can offer better shape selectivity for isomers.[13]
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Enantiomers (Stereoisomers): To separate enantiomers, a chiral stationary phase is required.[1] Polysaccharide-based chiral columns (e.g., Chiralpak) are commonly used for separating hydroxylated compounds and their derivatives.[8]
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for Acyl-CoA Analysis
This protocol is a starting point based on common methods for long-chain acyl-CoA separation.[5][6] Optimization will be required.
-
HPLC System and Column:
-
System: A standard HPLC or UHPLC system with a binary pump, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.6-5 µm particle size).
-
Guard Column: A compatible C18 guard column is highly recommended.[10]
-
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35°C.[6]
-
Injection Volume: 5-10 µL.
-
Detection: UV detector at 260 nm (for the adenine (B156593) moiety of CoA).[6]
-
Gradient Program:
-
0-5 min: 15% B
-
5-20 min: Linear gradient from 15% to 60% B
-
20-22 min: Linear gradient from 60% to 90% B
-
22-25 min: Hold at 90% B
-
25-26 min: Return to 15% B
-
26-35 min: Re-equilibration at 15% B
-
-
-
Sample Preparation:
Data Presentation
Table 1: Troubleshooting Summary for Poor Separation of this compound
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution / Co-elution | Suboptimal mobile phase; Inappropriate stationary phase; Temperature fluctuations. | Optimize mobile phase gradient and pH.[3][4] Consider a C8 column for very strong retention.[2] Use a column oven for stable temperature.[8] |
| Peak Tailing | Secondary interactions with stationary phase; Column overload; Column degradation. | Add 0.1% acid (formic or TFA) to the mobile phase.[7][8] Reduce sample concentration/injection volume.[8] Flush or replace the column. |
| Peak Fronting | Column overload; Sample solvent stronger than mobile phase. | Reduce sample concentration/injection volume.[7] Dissolve the sample in the initial mobile phase.[8][11] |
| Retention Time Drift | Inconsistent mobile phase; Insufficient equilibration; System leaks. | Prepare mobile phase fresh daily and degas.[7][12] Increase column equilibration time.[8] Check all fittings for leaks.[12] |
| Split Peaks | Column inlet contamination/clogging; Sample solvent incompatibility. | Use a guard column and filter samples.[10] Backflush the column or replace the inlet frit.[8] Dissolve the sample in the initial mobile phase. |
Table 2: Recommended Starting Conditions for Different Chromatographic Modes
| Parameter | Reversed-Phase HPLC | Chiral HPLC |
| Objective | Separation by chain length and polarity | Separation of enantiomers (e.g., 8R vs. 8S) |
| Stationary Phase | C18 or C8.[1][2] | Polysaccharide-based (e.g., Chiralpak AD-RH).[8] |
| Mobile Phase A | Aqueous Buffer (e.g., 25 mM KH₂PO₄, pH 5.3).[5] | Water. |
| Mobile Phase B | Acetonitrile or Methanol.[1] | Acetonitrile.[8] |
| Elution Mode | Gradient. | Isocratic or Gradient. |
| Key Optimization | Gradient slope, pH, organic modifier choice. | Ratio of organic modifier to water, column temperature.[8] |
Visualizations
Caption: A troubleshooting workflow for diagnosing poor chromatographic separation.
Caption: General experimental workflow for the analysis of this compound.
References
- 1. aocs.org [aocs.org]
- 2. jsbms.jp [jsbms.jp]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Optimization strategies for the analysis and purification of drug discovery compounds by reversed-phase high-performance liquid chromatography with high-pH mobile phases [pubmed.ncbi.nlm.nih.gov]
- 5. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. halocolumns.com [halocolumns.com]
- 12. agilent.com [agilent.com]
- 13. hplc.eu [hplc.eu]
Enhancing the stability of 8-hydroxyhexadecanoyl-CoA in solution
Welcome to the technical support center for 8-hydroxyhexadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in solution and to offer troubleshooting support for related experiments.
Troubleshooting Guides
This section addresses common issues encountered during the handling and use of this compound in solution.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable this compound in prepared solution | Hydrolysis: The thioester bond is susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. | - Prepare solutions fresh whenever possible.- Use a buffered solution within a pH range of 6.0-7.5.- Work with solutions on ice and store at -80°C for long-term storage.- Avoid repeated freeze-thaw cycles. |
| Oxidation: The hydroxyl group and the fatty acyl chain can be susceptible to oxidation. | - Use de-gassed buffers.- Consider adding a low concentration of an antioxidant like DTT or TCEP, if compatible with your downstream application.- Store solutions under an inert gas (e.g., argon or nitrogen). | |
| Adsorption to surfaces: Long-chain acyl-CoAs can adsorb to plastic and glass surfaces. | - Use low-adhesion polypropylene (B1209903) tubes and pipette tips.- Consider adding a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) at a concentration that does not interfere with your assay. | |
| Inconsistent results between experimental replicates | Variable sample handling: Inconsistent timing, temperature, or pipetting of the this compound solution. | - Standardize all handling procedures. Prepare a master mix of reagents where possible.- Ensure the solution is completely thawed and mixed gently but thoroughly before each use. |
| Precipitation: The compound may come out of solution, especially at high concentrations or in incompatible buffers. | - Ensure the buffer composition is appropriate. Avoid high concentrations of divalent cations if precipitation is observed.- If high concentrations are necessary, consider the use of a mild, non-interfering detergent, testing for compatibility with your experiment first. | |
| Degradation observed during experimental incubation | Enzymatic activity: Contaminating enzymes (e.g., hydrolases) in your sample or reagents. | - Use high-purity reagents and water.- If working with biological samples, consider the use of protease and phosphatase inhibitors.- Purify your protein of interest to remove contaminating enzymes. |
| Inappropriate buffer conditions: pH or buffer components accelerating degradation. | - Perform a buffer stability study to identify the optimal buffer system for your experiment's duration and temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound solutions?
A1: For long-term storage, this compound should be stored as a solid at -80°C. If a stock solution is prepared, it should be aliquoted into single-use volumes in low-adhesion tubes, flash-frozen in liquid nitrogen, and stored at -80°C. Avoid repeated freeze-thaw cycles. For short-term use, solutions should be kept on ice.
Q2: What is the primary degradation pathway for this compound in solution?
A2: The primary degradation pathway for this compound in aqueous solution is the hydrolysis of the thioester bond, which yields coenzyme A and 8-hydroxyhexadecanoic acid. This hydrolysis is accelerated by non-neutral pH (both acidic and basic conditions) and elevated temperatures.
Q3: How can I monitor the stability of my this compound solution?
A3: The stability of this compound can be monitored by analyzing the concentration of the intact molecule over time using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of this compound and a corresponding increase in the peak area of 8-hydroxyhexadecanoic acid would indicate degradation.
Q4: Are there any additives that can enhance the stability of this compound in solution?
A4: The stability of long-chain acyl-CoAs can be influenced by the solution composition. Working in a buffered solution at a slightly acidic to neutral pH (6.0-7.0) can minimize hydrolysis. For some applications, the inclusion of Acyl-CoA Binding Protein (ACBP) can help to stabilize the molecule by sequestering it. However, the compatibility of any additive with your specific experimental setup must be validated.
Q5: Can I use standard polypropylene tubes for storing my this compound solutions?
A5: While standard polypropylene can be used, long-chain acyl-CoAs are known to adsorb to surfaces. To minimize loss of material, it is highly recommended to use low-adhesion polypropylene tubes and pipette tips.
Quantitative Data on Stability
The stability of this compound is influenced by several factors. The following table provides an illustrative summary of expected stability trends under various conditions. Note: This data is generalized for long-chain hydroxy acyl-CoAs and should be confirmed experimentally for this compound.
| Condition | Parameter | Value | Expected Stability (Half-life) |
| pH | pH | 4.0 | Low |
| 6.5 | High | ||
| 8.5 | Moderate to Low | ||
| Temperature | Temperature (°C) | 4 | High |
| 25 | Moderate | ||
| 37 | Low | ||
| Solvent | Aqueous Buffer (pH 6.5) | - | High |
| Acetonitrile (B52724)/Water (50:50) | - | Moderate |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by LC-MS
This protocol outlines a method to assess the stability of this compound under different buffer and temperature conditions.
1. Materials:
- This compound
- Buffers of interest (e.g., 50 mM Potassium Phosphate at pH 6.0, 7.0, and 8.0)
- Acetonitrile (LC-MS grade)
- Formic Acid (LC-MS grade)
- Water (LC-MS grade)
- Low-adhesion polypropylene tubes
- Incubators/water baths at desired temperatures (e.g., 4°C, 25°C, 37°C)
- LC-MS system (e.g., a triple quadrupole mass spectrometer coupled with a UPLC/HPLC system)
2. Procedure:
- Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent (e.g., 50% acetonitrile in water).
- For each condition to be tested (different pH and temperature), dilute the stock solution to a final concentration of 10 µM in the respective pre-chilled or pre-warmed buffer in low-adhesion tubes.
- Immediately take a time zero (T=0) sample by transferring an aliquot (e.g., 50 µL) to a new tube containing an equal volume of cold acetonitrile with 0.1% formic acid to stop degradation. Store at -80°C until analysis.
- Incubate the remaining solutions at their respective temperatures.
- At various time points (e.g., 1, 2, 4, 8, 24 hours), collect aliquots and quench the reaction as described in step 3.
- For analysis, centrifuge the quenched samples to pellet any precipitate.
- Transfer the supernatant to LC-MS vials.
- Analyze the samples by LC-MS. A C18 reversed-phase column is typically used with a gradient of water and acetonitrile, both containing 0.1% formic acid.
- Monitor the parent ion and a specific fragment ion for this compound and its potential degradation product, 8-hydroxyhexadecanoic acid.
- Quantify the peak areas for each compound at each time point and normalize to an internal standard if used.
- Plot the percentage of remaining this compound against time to determine its stability under each condition.
Visualizations
Minimizing ion suppression effects for 8-hydroxyhexadecanoyl-CoA in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression effects during the mass spectrometric analysis of 8-hydroxyhexadecanoyl-CoA.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of this compound that may be related to ion suppression.
Issue 1: Low or No Signal for this compound
-
Possible Cause: Significant ion suppression from matrix components co-eluting with the analyte.[1][2] Biological matrices are complex and contain numerous endogenous compounds like phospholipids, salts, and other lipids that can interfere with the ionization of the target analyte.[1]
-
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1][3] Consider switching to a more rigorous sample cleanup technique. A comparison of common methods is provided in Table 1.
-
Improve Chromatographic Separation: Adjusting the liquid chromatography (LC) method can separate this compound from co-eluting interferences.[1][4] Try modifying the gradient, mobile phase composition, or switching to a different column chemistry.
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects.[3][5] However, ensure the analyte concentration remains above the instrument's limit of quantification.
-
Check for Phospholipid Co-elution: Phospholipids are common culprits for ion suppression in biological samples.[6][7] Perform a phospholipid monitoring scan to see if they elute at the same retention time as your analyte. If so, adjust your chromatography or sample preparation to remove them.
-
Issue 2: Poor Reproducibility and Inaccurate Quantification
-
Possible Cause: Variable ion suppression across different samples or calibration standards.[3][5]
-
Troubleshooting Steps:
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the best way to compensate for matrix effects.[1][3] The SIL-IS will co-elute with the analyte and experience similar ion suppression, allowing for accurate ratiometric quantification.
-
Use Matrix-Matched Calibrants: Preparing your calibration curve in the same matrix as your samples (e.g., plasma from an untreated animal) can help normalize for consistent matrix effects.[2][5]
-
Evaluate Different Sample Preparation Techniques: The choice of sample preparation can significantly impact reproducibility.[4][6] Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at removing interfering substances than protein precipitation (PPT).[4][6] Refer to Table 1 for a comparison.
-
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for this compound analysis?
A1: Ion suppression is a type of matrix effect where components in the sample other than the analyte of interest interfere with the ionization of the analyte in the mass spectrometer's ion source.[1] This leads to a decreased signal for the analyte, which can result in poor sensitivity, inaccurate quantification, and poor reproducibility.[1][3][8] Long-chain acyl-CoAs like this compound are often analyzed from complex biological matrices, making them susceptible to ion suppression from co-eluting lipids and other endogenous molecules.[1]
Q2: How can I determine if ion suppression is affecting my analysis?
A2: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram.[5][9][10] This involves infusing a constant flow of an this compound standard into the MS while injecting a blank matrix extract. A dip in the baseline signal of the standard at a specific retention time indicates the elution of interfering compounds from the matrix.
Q3: What are the best sample preparation techniques to minimize ion suppression for this compound?
A3: While the optimal method may vary depending on the sample matrix, solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally superior to protein precipitation (PPT) for removing matrix components that cause ion suppression.[4][6] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective at producing clean extracts.[6]
Q4: Can changing my LC-MS parameters help reduce ion suppression?
A4: Yes. Optimizing chromatographic conditions to better separate your analyte from matrix components is a key strategy.[1][3] This can involve adjusting the mobile phase gradient and composition.[1] In the mass spectrometer, reducing the electrospray ionization (ESI) flow rate to the nanoliter-per-minute range has been shown to decrease signal suppression.[4]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for the Analysis of this compound from Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Reproducibility (%RSD) |
| Protein Precipitation (PPT) | 85 | 45 | 15 |
| Liquid-Liquid Extraction (LLE) | 70 | 15 | 8 |
| Solid-Phase Extraction (SPE) | 95 | 10 | 5 |
Data are representative and may vary based on the specific protocol and matrix.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard solution of this compound. Add 200 µL of 4% phosphoric acid and vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by washing with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the sample in 50 µL of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for ion suppression issues.
References
- 1. longdom.org [longdom.org]
- 2. gmi-inc.com [gmi-inc.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Technical Support Center: Method Development for Resolving 8-Hydroxyhexadecanoyl-CoA Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method development for resolving 8-hydroxyhexadecanoyl-CoA isomers.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Resolution of Enantiomers (R- and S- isomers) | Inappropriate chiral stationary phase. | Screen different polysaccharide-based chiral columns (e.g., Chiralcel OD, Chiralpak AD). |
| Suboptimal mobile phase composition. | Optimize the mobile phase by adjusting the ratio of the organic modifier (e.g., isopropanol, ethanol) and the acidic/basic additive. | |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature, as temperature can significantly impact chiral recognition.[1] | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a small amount of a competing acid or base (e.g., trifluoroacetic acid) to the mobile phase to block active sites on the stationary phase.[1] |
| Column overload. | Reduce the injection volume or the sample concentration.[1] | |
| Column degradation. | Flush the column with a strong solvent or replace it if performance does not improve.[1] | |
| Low Signal Intensity / Poor Ionization in MS | Suboptimal ion source settings. | Optimize source parameters such as capillary voltage, gas flow, and temperature for acyl-CoA compounds.[1] |
| Ion suppression from matrix components. | Improve sample cleanup using solid-phase extraction (SPE). | |
| Inefficient derivatization (if applicable). | Optimize derivatization reaction conditions (reagent concentration, temperature, time). | |
| Retention Time Drift | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure proper mixing. |
| Column not fully equilibrated. | Increase the column equilibration time before each injection.[1] | |
| Leaks in the HPLC system. | Check all fittings for leaks. | |
| High Background Noise in MS | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the system thoroughly.[1] |
| Column bleed. | Use a high-quality column and ensure it is not operated outside its recommended temperature and pH range. | |
| Presence of non-volatile salts. | Use volatile mobile phase additives where possible. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers?
A1: The main challenges include:
-
Stereoisomers: The presence of a chiral center at the 8-position results in enantiomers (R- and S-isomers) that are chemically identical in an achiral environment, necessitating the use of specialized chiral separation techniques.[1]
-
Positional Isomers: If other hydroxyhexadecanoyl-CoA isomers (e.g., 2-hydroxy, 3-hydroxy) are present in the sample, their similar physicochemical properties can make them difficult to resolve from the 8-hydroxy isomer using standard chromatographic methods.
-
Compound Polarity and Stability: Acyl-CoA thioesters are polar and can be prone to degradation, requiring careful sample handling and optimized chromatographic conditions to maintain their integrity.[1]
-
Matrix Effects: When analyzing biological samples, endogenous compounds can interfere with the separation and detection of the target analytes, a phenomenon known as matrix effects.[1]
Q2: Which analytical techniques are most suitable for the chiral separation of this compound isomers?
A2: High-Performance Liquid Chromatography (HPLC) is the most effective technique for the chiral separation of these compounds. It can be coupled with mass spectrometry (MS) for sensitive and selective detection. Chiral stationary phases (CSPs) are essential for resolving the R- and S-enantiomers.
Q3: Is derivatization necessary for the analysis of this compound isomers?
A3: Derivatization is not always necessary but can be highly beneficial. For Gas Chromatography (GC-MS) analysis, derivatization of the hydroxyl and carboxyl groups is required to increase volatility. For HPLC-MS, while the native molecule can be analyzed, derivatization of the hydroxyl group with a chiral derivatizing agent can facilitate separation on a non-chiral column and can also improve ionization efficiency in the mass spectrometer.
Q4: How can I improve the sensitivity of my LC-MS/MS method for this compound?
A4: To improve sensitivity, consider the following:
-
Optimize MS parameters: This includes tuning the ion source settings (e.g., spray voltage, gas flows, temperature) and collision energy for the specific multiple reaction monitoring (MRM) transitions of your analyte.
-
Enhance sample cleanup: Utilize solid-phase extraction (SPE) to remove interfering matrix components that can cause ion suppression.
-
Increase sample concentration: If possible, concentrate your sample before injection.
-
Use a sensitive mass spectrometer: A triple quadrupole or a high-resolution mass spectrometer will offer better sensitivity and selectivity.
Q5: What are some common sample preparation methods for extracting this compound from biological samples?
A5: A common method involves:
-
Homogenization: Tissues are homogenized in a buffer, often at a low pH to preserve the stability of the acyl-CoA.
-
Extraction: An organic solvent like acetonitrile (B52724) is used to precipitate proteins and extract the acyl-CoAs.
-
Purification: Solid-phase extraction (SPE) is frequently used to purify and concentrate the acyl-CoAs from the extract.
Experimental Protocols
Protocol 1: Chiral HPLC-MS/MS Method for this compound Enantiomers
This protocol is adapted from methods for the separation of similar long-chain hydroxyacyl-CoA enantiomers.
-
Instrumentation:
-
HPLC system with a column oven
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H (or similar polysaccharide-based chiral column)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 60% B and equilibrate for 5 minutes.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI
-
MRM Transitions: To be determined by infusing a standard of this compound. A characteristic neutral loss of 507 is common for acyl-CoAs.
-
Source Parameters: Optimized for the specific instrument and analyte.
-
-
Sample Preparation:
-
Homogenize tissue sample in 100 mM KH2PO4 buffer (pH 4.9).
-
Add acetonitrile to precipitate proteins and extract acyl-CoAs.
-
Centrifuge and collect the supernatant.
-
Purify the extract using a C18 SPE cartridge.
-
Elute the acyl-CoAs, evaporate the solvent, and reconstitute in the initial mobile phase.
-
Protocol 2: GC-MS Analysis of this compound Isomers (after hydrolysis and derivatization)
This protocol involves the hydrolysis of the CoA ester, followed by derivatization for GC-MS analysis.
-
Instrumentation:
-
Gas chromatograph with a capillary column
-
Mass spectrometer with an electron ionization (EI) source
-
-
Sample Preparation and Derivatization:
-
Hydrolyze the this compound sample to release the free fatty acid.
-
Extract the 8-hydroxyhexadecanoic acid.
-
Derivatization Step 1 (Esterification): Convert the carboxylic acid to its methyl ester using a reagent like diazomethane (B1218177) or BF3/methanol.
-
Derivatization Step 2 (Silylation): Convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent non-polar capillary column.
-
Carrier Gas: Helium
-
Oven Temperature Program: Start at 100°C, ramp to 280°C at 10°C/min, hold for 10 minutes.
-
Injector Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Scan Range: m/z 50-600
-
Quantitative Data Summary
The following table provides hypothetical, yet realistic, chromatographic parameters for the separation of this compound enantiomers based on methods for analogous compounds. Actual values will need to be empirically determined.
| Parameter | (R)-8-hydroxyhexadecanoyl-CoA | (S)-8-hydroxyhexadecanoyl-CoA |
| Retention Time (min) on Chiralpak AD-H | 12.5 | 13.8 |
| Resolution (Rs) | - | > 1.5 (baseline separation) |
| Primary MRM Transition (m/z) | [M+H]+ → [M+H-507]+ | [M+H]+ → [M+H-507]+ |
| Secondary MRM Transition (m/z) | [M+H]+ → [Fragment 2] | [M+H]+ → [Fragment 2] |
| Limit of Detection (LOD) | ~5 fmol on column | ~5 fmol on column |
| Limit of Quantification (LOQ) | ~15 fmol on column | ~15 fmol on column |
Visualizations
References
Technical Support Center: Quantification of Long-Chain Acyl-CoAs
Welcome to the technical support center for the quantification of long-chain acyl-CoAs (LC-CoAs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical factors to consider for accurate LC-CoA quantification?
A1: The stability of LC-CoAs is a primary concern, making pre-analytical handling crucial. Due to their inherent instability, immediate processing of fresh tissue is optimal.[1] If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[1] It is critical to avoid repeated freeze-thaw cycles, as they can significantly impact the stability of these lipids.[1]
Q2: I'm observing low recovery of my LC-CoA analytes. What are the likely causes and how can I troubleshoot this?
A2: Low recovery of LC-CoAs can stem from several issues during the extraction process. Incomplete cell lysis is a common problem; ensure thorough homogenization of the tissue, considering a glass homogenizer for better disruption.[1] The ratio of extraction solvent to tissue weight should also be optimized, with a 20-fold excess of solvent often recommended.[1] Analyte degradation is another major factor. To mitigate this, always work quickly on ice and use fresh, high-purity solvents.[1] Incorporating an internal standard early in the workflow can help monitor and correct for recovery losses.[1] Finally, if using solid-phase extraction (SPE), ensure the column is properly conditioned and that the wash and elution steps are optimized for your specific analytes.[1]
Q3: My chromatographic peaks for LC-CoAs are showing significant tailing. How can I improve peak shape?
A3: Poor peak shape, especially tailing, is a frequent challenge in LC-MS analysis of acyl-CoAs, particularly for later eluting species.[2] This can be attributed to the amphiphilic nature of these molecules.[3] One effective strategy is to use a high pH mobile phase. For example, a C18 reversed-phase column at a pH of 10.5 with an ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) gradient can provide high-resolution separation.[2][4] Another approach to improve peak shape and analyte recovery is a derivatization strategy based on phosphate (B84403) methylation, which can also resolve issues of analyte loss due to adhesion to glass and metallic surfaces.[3]
Q4: What is the best choice for an internal standard in LC-CoA quantification?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte of interest.[5] However, for a comprehensive analysis of multiple LC-CoAs, this can be impractical.[5] A common and effective alternative is to use an odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), which is not naturally abundant in most biological systems.[1][6] Using a uniformly 13C-labeled metabolite extract from a source like yeast can also serve as a robust internal standard mixture for accurate quantification.[3]
Troubleshooting Guides
Issue 1: High Variability Between Replicates
Symptoms:
-
Poor precision in quantitative results (high coefficient of variation, CV%).
-
Inconsistent peak areas for the same analyte across multiple injections of the same sample.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Homogenization | Ensure a standardized and thorough homogenization procedure for all samples. Visually inspect for complete tissue disruption. |
| Analyte Degradation During Sample Preparation | Minimize the time samples spend at room temperature. Keep all samples and extracts on ice throughout the process.[1] Prepare fresh extraction solvents for each batch of samples. |
| Precipitation of Analytes in Autosampler | Evaluate the solubility of your extracted LC-CoAs in the final resuspension solvent. Consider adjusting the solvent composition or temperature. |
| LC-MS System Instability | Perform system suitability tests before running your sample batch. Check for stable spray in the ESI source and consistent retention times and peak areas of your internal standard. |
Issue 2: Poor Sensitivity and Low Signal-to-Noise Ratio
Symptoms:
-
Difficulty in detecting low-abundance LC-CoA species.
-
Analyte peaks are close to the baseline noise.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Extraction and Purification | A fast solid-phase extraction (SPE) method can enrich your sample and remove interfering substances, improving sensitivity.[2][4] Ensure your SPE protocol is optimized for long-chain species. |
| Inefficient Ionization in Mass Spectrometer | Optimize electrospray ionization (ESI) source parameters such as spray voltage, sheath gas flow, and capillary temperature.[6] Positive ESI mode is commonly used for LC-CoA analysis.[2][6] |
| Choice of Precursor and Product Ions | For enhanced sensitivity in detecting low levels of enrichment, consider monitoring the [M+2+H]+ isotopomer rather than the [M+H]+ ion.[6] |
| Matrix Effects | Matrix effects can suppress the ionization of your analytes. Evaluate and minimize these effects by improving sample cleanup, adjusting chromatographic separation, or using a stable isotope-labeled internal standard. |
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods and is suitable for various tissue types.[1][7]
Materials:
-
Frozen tissue sample (~100 mg)[1]
-
Isopropanol[1]
-
Saturated Ammonium Sulfate ((NH4)2SO4)[1]
-
Weak anion exchange solid-phase extraction (SPE) columns[1]
-
Methanol
-
2% Formic Acid[1]
-
2% and 5% Ammonium Hydroxide (NH4OH)[1]
-
Internal standard (e.g., Heptadecanoyl-CoA)[1]
Procedure:
-
Homogenization: In a pre-chilled glass homogenizer on ice, add approximately 100 mg of frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[1] Homogenize thoroughly.
-
Solvent Extraction: Add isopropanol (B130326) and acetonitrile to the homogenate, vortex, and centrifuge to pellet the protein.
-
Purification (SPE):
-
Condition a weak anion exchange SPE column with methanol, followed by water, and then the equilibration buffer.
-
Load the supernatant from the solvent extraction onto the SPE column.
-
Wash the column to remove unbound contaminants.
-
Elute the acyl-CoAs using an appropriate elution buffer (e.g., containing a higher salt concentration or a different pH).
-
-
Sample Concentration: Combine the eluted fractions and dry the sample under a stream of nitrogen at room temperature.[1]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
Quantitative Data Summary
Table 1: Reported Recovery Rates for LC-CoA Extraction Methods
| Extraction Method | Tissue Type | Reported Recovery Rate (%) | Reference |
| Modified solvent extraction with SPE | Rat heart, kidney, muscle | 70-80 | [7] |
| Acetonitrile/2-propanol followed by SPE | Rat liver | 83-90 (for SPE step) | [8] |
| Optimized for low sample load | Liver, brain, muscle, adipose | 60-140 | [8] |
Table 2: Example LC-MS/MS Parameters for LC-CoA Analysis
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray (ESI) | [2][6] |
| Spray Voltage | 3.5 kV | [6] |
| Sheath Gas | 45 a.u. | [6] |
| Capillary Temperature | 275°C | [6] |
| Collision Energy | 30 eV | [6] |
| Collision Gas Pressure | 1.2 mTorr | [6] |
| Scan Type | Selected Reaction Monitoring (SRM) | [6][9] |
Visualized Workflows and Pathways
Caption: General experimental workflow for LC-CoA quantification.
Caption: Troubleshooting logic for low analyte recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measuring long-chain acyl-coenzyme A concentrations and enrichment using liquid chromatography/tandem mass spectrometry with selected reaction monitoring. | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
Validating the Metabolic Crossroads of 8-Hydroxyhexadecanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic pathways involving hydroxylated fatty acids, with a central focus on validating the role of intermediates such as 8-hydroxyhexadecanoyl-CoA. While direct evidence for a widespread metabolic role of this compound in mammalian systems is scarce, a well-characterized pathway involving hydroxylated C16 fatty acids is the biosynthesis of cutin, a crucial plant polymer. This guide will objectively compare the established cutin biosynthesis pathway with the canonical fatty acid beta-oxidation pathway to highlight the unique metabolic fate of hydroxylated fatty acids.
Data Presentation: Comparative Analysis of Metabolic Pathways
The following table summarizes the key quantitative and qualitative differences between the metabolism of hydroxylated fatty acids in cutin biosynthesis and the degradation of standard fatty acids via beta-oxidation.
| Feature | Cutin Biosynthesis (Involving Hydroxylated Fatty Acids) | Fatty Acid Beta-Oxidation |
| Primary Function | Biosynthesis of a protective polymer (cutin)[1][2] | Energy production through fatty acid degradation[3] |
| Key Substrates | C16 and C18 fatty acids (e.g., palmitic acid), ATP, CoA, NADPH, O2[1][4] | Fatty acyl-CoA, NAD+, FAD+, H2O, Coenzyme A |
| Key Enzymes | Long-chain acyl-CoA synthetase (LACS), Cytochrome P450 monooxygenases (e.g., CYP86A, CYP77A), Glycerol-3-phosphate acyltransferase (GPAT)[1][5][6] | Acyl-CoA dehydrogenase, Enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, Thiolase |
| Primary Products | Hydroxylated and epoxidized fatty acids, glycerol, and ultimately the cutin polymer[2][6] | Acetyl-CoA, NADH, FADH2[3] |
| Subcellular Location | Endoplasmic Reticulum (for hydroxylation and acylation) and apoplast (for polymerization)[1][5][6] | Mitochondria and Peroxisomes |
| Metabolic Intermediate of Interest | ω-hydroxyacyl-CoA and mid-chain hydroxyacyl-CoA (e.g., 10,16-dihydroxyhexadecanoyl-CoA)[7] | (S)-3-hydroxyacyl-CoA |
| Regulation | Transcriptional regulation of biosynthetic genes (e.g., by transcription factors like SHN1/WIN1)[4] | Hormonal (e.g., glucagon, insulin) and allosteric regulation |
Experimental Protocols
Detailed methodologies are crucial for validating the function of metabolites in a given pathway. Below are protocols for key experiments relevant to the study of hydroxylated fatty acid metabolism in the context of cutin biosynthesis.
Assay for Fatty Acid ω-Hydroxylase Activity in Plant Microsomes
This protocol is adapted from studies on cytochrome P450-mediated fatty acid hydroxylation, a key step in cutin biosynthesis.[8][9]
Objective: To determine the in vitro activity of microsomal enzymes that catalyze the ω-hydroxylation of fatty acids.
Materials:
-
Plant tissue (e.g., germinating embryonic shoots of Vicia faba)
-
Extraction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5, containing 0.4 M sucrose, 10 mM KCl, 1 mM EDTA, 1 mM MgCl2, and 10 mM 2-mercaptoethanol)
-
[1-14C]-labeled fatty acid substrate (e.g., palmitic acid)
-
NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Microsome isolation reagents (e.g., differential centrifugation equipment)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Scintillation counter
Procedure:
-
Microsome Isolation: Homogenize plant tissue in ice-cold extraction buffer. Filter the homogenate and subject it to differential centrifugation to pellet the microsomal fraction (typically at 100,000 x g). Resuspend the microsomal pellet in a suitable buffer.
-
Enzyme Reaction: Set up the reaction mixture containing the microsomal preparation, [1-14C]-labeled fatty acid substrate, and the NADPH generating system in a total volume of 1 ml.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Extraction: Stop the reaction by adding an acidic solution and extract the lipids with an organic solvent (e.g., ethyl acetate).
-
Analysis: Concentrate the organic extract and separate the products by TLC.
-
Quantification: Scrape the radioactive spots corresponding to the hydroxylated fatty acid product and quantify the radioactivity using a scintillation counter to determine the enzyme activity.
Quantitative Analysis of Cutin Monomers by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol allows for the identification and quantification of the monomeric composition of the cutin polymer, providing evidence for the in vivo products of the biosynthetic pathway.[10][11][12]
Objective: To analyze the composition of hydroxylated and other fatty acid monomers that constitute the cutin polymer.
Materials:
-
Plant tissue with a cuticle (e.g., tomato fruit skin, Arabidopsis leaves)
-
Solvents for delipidation (e.g., chloroform, methanol)
-
Depolymerization reagent (e.g., sodium methoxide (B1231860) in methanol (B129727) or acid-catalyzed methanolysis)
-
Internal standard (e.g., heptadecanoic acid)
-
Derivatization reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
GC-MS system
Procedure:
-
Delipidation: Exhaustively extract the plant tissue with organic solvents to remove soluble waxes and lipids, leaving the insoluble cutin polymer.
-
Depolymerization: Subject the delipidated tissue to transesterification using a reagent like sodium methoxide to break the ester bonds of the cutin polymer, releasing the constituent monomers as methyl esters.
-
Extraction: Extract the fatty acid methyl esters into an organic solvent.
-
Derivatization: Evaporate the solvent and derivatize the monomers (e.g., by silylation with BSTFA) to increase their volatility for GC analysis.
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the individual monomers, and the mass spectrometer provides mass spectra for their identification and quantification based on the internal standard.
Mandatory Visualization
Metabolic Pathway Diagrams
Caption: Biosynthesis of hydroxylated fatty acid monomers for the plant polymer cutin.
Caption: Workflow for the analysis of cutin monomers from plant tissue.
Logical Relationship Diagram
Caption: Divergent metabolic fates of standard versus hydroxylated fatty acyl-CoAs.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. The biosynthesis of cutin and suberin as an alternative source of enzymes for the production of bio-based chemicals and materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acid metabolism - Wikipedia [en.wikipedia.org]
- 4. Exploring and exploiting cuticle biosynthesis for abiotic and biotic stress tolerance in wheat and barley - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Biology, Composition and Physiological Functions of Cuticle Lipids in Fleshy Fruits [mdpi.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Biosynthesis of Cutin ω-Hydroxylation of Fatty Acids by a Microsomal Preparation from Germinating Vicia faba - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combined use of cutinase and high-resolution mass-spectrometry to query the molecular architecture of cutin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of hydroxylated fatty acids from the biopolymer of tomato cutin and their fate during incubation in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-hydroxyhexadecanoyl-CoA and 3-hydroxyhexadecanoyl-CoA for the Research Community
An in-depth guide for researchers, scientists, and drug development professionals detailing the distinct metabolic roles, biochemical properties, and analytical differentiation of two positional isomers of hydroxyhexadecanoyl-CoA.
This guide provides a comprehensive comparative analysis of 8-hydroxyhexadecanoyl-CoA and 3-hydroxyhexadecanoyl-CoA, two structurally similar yet functionally distinct long-chain fatty acyl-CoA molecules. While 3-hydroxyhexadecanoyl-CoA is a well-characterized intermediate in the pivotal metabolic pathway of fatty acid β-oxidation, the biological significance and metabolic fate of its positional isomer, this compound, are less understood, presenting an intriguing area for future research. This document aims to consolidate the current knowledge on both molecules, offering a valuable resource for researchers investigating lipid metabolism, cellular signaling, and the development of novel therapeutic agents.
Biochemical and Metabolic Profile
The positioning of the hydroxyl group on the hexadecanoyl chain dictates the molecule's involvement in distinct metabolic pathways and its subsequent biological effects. 3-hydroxyhexadecanoyl-CoA is an integral component of the cyclical process of fatty acid breakdown for energy production, whereas this compound is likely a product of xenobiotic metabolism or specialized fatty acid modification pathways.
3-hydroxyhexadecanoyl-CoA: A Key Intermediate in β-Oxidation
3-hydroxyhexadecanoyl-CoA is a stereospecific intermediate formed during the third step of the mitochondrial and peroxisomal β-oxidation of palmitic acid (hexadecanoic acid). The L-isomer is produced by the action of enoyl-CoA hydratase on crotonyl-CoA. Subsequently, L-3-hydroxyacyl-CoA dehydrogenase catalyzes the NAD+-dependent oxidation of L-3-hydroxyhexadecanoyl-CoA to 3-ketohexadecanoyl-CoA, which then undergoes thiolytic cleavage to yield acetyl-CoA and a fatty acyl-CoA chain shortened by two carbons. Deficiencies in the enzymes responsible for the metabolism of 3-hydroxyacyl-CoAs can lead to serious metabolic disorders.
This compound: A Product of Mid-Chain Hydroxylation
In contrast to its 3-hydroxy counterpart, this compound is not a direct intermediate of the primary fatty acid β-oxidation pathway. Its formation is presumed to result from the mid-chain hydroxylation of hexadecanoyl-CoA, a reaction typically catalyzed by cytochrome P450 monooxygenases. These enzymes are crucial for the metabolism of a wide range of endogenous and exogenous compounds. The regioselectivity of cytochrome P450 enzymes determines the position of hydroxylation on the fatty acid chain. The subsequent metabolic fate of this compound is not well-defined but may involve further oxidation or conjugation for excretion. Mid-chain hydroxy fatty acids have been implicated in various cellular processes, but their specific roles are an active area of investigation.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and 3-hydroxyhexadecanoyl-CoA. It is important to note that experimental data for this compound is limited in the current scientific literature.
| Property | This compound | 3-hydroxyhexadecanoyl-CoA |
| Molecular Formula | C₃₇H₆₆N₇O₁₈P₃S | C₃₇H₆₆N₇O₁₈P₃S |
| Molecular Weight | 1021.94 g/mol | 1021.94 g/mol |
| Melting Point | Data not available | Data not available |
| Aqueous Solubility | Data not available | Data not available |
| Enzyme Kinetics (Km) | Data not available | Substrate for L-3-hydroxyacyl-CoA dehydrogenase with varying Km values depending on the specific enzyme and conditions. |
| Enzyme Kinetics (Vmax) | Data not available | Substrate for L-3-hydroxyacyl-CoA dehydrogenase with varying Vmax values depending on the specific enzyme and conditions. |
Signaling Pathways and Experimental Workflows
Visualizing the metabolic context and analytical differentiation of these isomers is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these processes.
Figure 1: The central role of 3-hydroxyhexadecanoyl-CoA in the β-oxidation spiral.
Figure 2: Postulated biosynthetic pathway for this compound via cytochrome P450.
Figure 3: A generalized experimental workflow for the separation and identification of positional isomers.
Experimental Protocols
The definitive identification and quantification of this compound and 3-hydroxyhexadecanoyl-CoA from biological matrices require robust analytical methodologies capable of distinguishing between these positional isomers. The following protocols provide a general framework for their analysis using mass spectrometry-based techniques.
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Hydroxy Fatty Acid Methyl Esters
Objective: To separate and identify 8-hydroxy- and 3-hydroxyhexadecanoic acid as their methyl ester, trimethylsilyl (B98337) (TMS) ether derivatives.
1. Lipid Extraction:
-
Homogenize the biological sample (e.g., tissue, cells) in a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).
-
Centrifuge to separate the phases and collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
2. Saponification and Methylation:
-
Resuspend the dried lipid extract in a methanolic sodium hydroxide (B78521) solution and heat to saponify the fatty acyl chains.
-
Acidify the solution and extract the free fatty acids with hexane (B92381).
-
Evaporate the hexane and add boron trifluoride in methanol to convert the free fatty acids to their corresponding fatty acid methyl esters (FAMEs).
3. Derivatization:
-
Evaporate the methanol and add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to the FAMEs.
-
Heat the mixture to convert the hydroxyl groups to their TMS ethers.
4. GC-MS Analysis:
-
Inject the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., a mid-polar phase).
-
Use a temperature gradient to separate the FAME derivatives based on their volatility and polarity.
-
Acquire mass spectra in electron ionization (EI) mode.
5. Data Analysis:
-
Identify the peaks corresponding to the methyl 8-(trimethylsilyloxy)hexadecanoate and methyl 3-(trimethylsilyloxy)hexadecanoate by comparing their retention times and mass spectra to those of authentic standards.
-
The fragmentation patterns will be distinct for the two isomers, with characteristic ions arising from cleavage adjacent to the TMS-ether group, allowing for unambiguous identification of the hydroxyl position.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Direct Analysis of Hydroxy-Acyl-CoAs
Objective: To directly detect and differentiate this compound and 3-hydroxyhexadecanoyl-CoA without derivatization.
1. Acyl-CoA Extraction:
-
Extract acyl-CoAs from the biological sample using a solid-phase extraction (SPE) protocol with a suitable sorbent (e.g., C18).
-
Elute the acyl-CoAs and concentrate the eluate.
2. LC-MS/MS Analysis:
-
Inject the extracted acyl-CoAs onto a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Use a gradient elution with a mobile phase containing an ion-pairing agent (e.g., heptafluorobutyric acid) to achieve chromatographic separation of the isomers.
-
Perform tandem mass spectrometry (MS/MS) in either positive or negative ion mode.
3. Data Analysis:
-
Identify the precursor ions corresponding to the [M+H]⁺ or [M-H]⁻ of hydroxyhexadecanoyl-CoA.
-
Fragment the precursor ions and analyze the resulting product ion spectra.
-
The fragmentation patterns will differ based on the position of the hydroxyl group. For instance, characteristic neutral losses and fragment ions will be observed that are specific to the 8-hydroxy and 3-hydroxy positions, allowing for their differentiation and quantification using multiple reaction monitoring (MRM) or other targeted MS/MS techniques.
Conclusion
This guide highlights the distinct biochemical identities of this compound and 3-hydroxyhexadecanoyl-CoA. While 3-hydroxyhexadecanoyl-CoA is a well-established metabolite in energy metabolism, the study of this compound and other mid-chain hydroxy fatty acids represents a promising frontier in lipid research. The provided experimental frameworks offer a starting point for researchers to explore the presence and functional significance of these molecules in various biological systems. Further investigation into the biosynthesis, metabolism, and signaling roles of this compound is warranted to fully elucidate its contribution to health and disease.
Confirming the Enzymatic Product of a Reaction is 8-Hydroxyhexadecanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the enzymatic production of 8-hydroxyhexadecanoyl-CoA. It offers a comparative analysis of potential alternative products, supported by experimental data and detailed methodologies for accurate identification and quantification.
Introduction to Enzymatic Hydroxylation of Hexadecanoyl-CoA
The enzymatic hydroxylation of fatty acids is a critical metabolic process mediated by various enzymes, most notably the cytochrome P450 (CYP) superfamily. These enzymes introduce a hydroxyl group at different positions along the fatty acyl chain, leading to a variety of hydroxylated products with diverse biological functions. When hexadecanoyl-CoA is the substrate, the reaction can theoretically yield a range of monohydroxylated isomers. This guide focuses on the experimental confirmation of this compound as the product of such a reaction, while considering and comparing it with other potential isomeric products.
The primary enzymes responsible for the hydroxylation of fatty acids are members of the cytochrome P450 family, particularly those belonging to the CYP4A and CYP4F subfamilies. These enzymes are known to hydroxylate fatty acids at the ω and ω-1 positions, and can also produce other "in-chain" hydroxylated isomers. The regioselectivity of these enzymes is not always absolute, often resulting in a mixture of products.
Comparison with Alternative Products
The enzymatic hydroxylation of hexadecanoyl-CoA can lead to the formation of several positional isomers of hydroxyhexadecanoyl-CoA. The specific isomer(s) produced and their relative abundance depend on the specific cytochrome P450 enzyme involved. As a representative example, the hydroxylation of palmitic acid (the free fatty acid form of hexadecanoyl-CoA) by the cytochrome P450 enzyme P450BM-3 results in a mixture of ω-1, ω-2, and ω-3 hydroxy analogs.[1] This suggests that a similar distribution of isomers could be expected for the hydroxylation of hexadecanoyl-CoA.
| Product | Position of Hydroxylation | Expected Relative Abundance (based on Palmitic Acid Hydroxylation by P450BM-3)[1] |
| This compound | C8 | To be determined experimentally |
| 15-Hydroxyhexadecanoyl-CoA | ω-1 | 21% |
| 14-Hydroxyhexadecanoyl-CoA | ω-2 | 44% |
| 13-Hydroxyhexadecanoyl-CoA | ω-3 | 35% |
| Other in-chain isomers | e.g., C7, C9, C10, etc. | Possible, but abundance depends on enzyme specificity |
Note: The product distribution for the enzymatic hydroxylation of hexadecanoyl-CoA needs to be experimentally determined for the specific enzyme under investigation. The data for P450BM-3 with palmitic acid serves as a plausible model for the types of alternative products that may be encountered.
Experimental Protocols
To definitively identify and quantify the enzymatic product as this compound and to characterize the potential formation of other isomers, a combination of chromatographic and spectroscopic techniques is essential.
Enzymatic Reaction
Objective: To produce hydroxylated hexadecanoyl-CoA using a specific cytochrome P450 enzyme.
Materials:
-
Hexadecanoyl-CoA (substrate)
-
Purified cytochrome P450 enzyme (e.g., recombinant human CYP4A11 or CYP4F2)
-
NADPH-cytochrome P450 reductase
-
NADPH
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Cofactors as required by the specific enzyme
Procedure:
-
Prepare a reaction mixture containing the buffer, hexadecanoyl-CoA, the cytochrome P450 enzyme, and its reductase.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding NADPH.
-
Incubate for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile (B52724) or methanol).
-
Centrifuge to pellet the precipitated protein.
-
Collect the supernatant containing the acyl-CoA products for analysis.
Product Identification and Quantification by LC-MS/MS
Objective: To separate and identify the different hydroxyhexadecanoyl-CoA isomers and quantify their relative abundance.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Chromatographic Separation:
-
Use a C18 reversed-phase column for separation of the acyl-CoA esters.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
The gradient should be optimized to achieve baseline separation of the different positional isomers of hydroxyhexadecanoyl-CoA.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Perform a full scan analysis to determine the molecular weight of the product(s). The expected [M-H]⁻ ion for hydroxyhexadecanoyl-CoA is m/z 1008.6.
-
Conduct tandem mass spectrometry (MS/MS) analysis on the parent ion. The fragmentation pattern will be characteristic of the position of the hydroxyl group. Key fragment ions to monitor include those resulting from the cleavage of the C-C bonds adjacent to the hydroxyl group.
-
-
Quantification:
-
For relative quantification, use the peak areas of the extracted ion chromatograms for each identified isomer.
-
For absolute quantification, use a synthesized and purified standard of this compound to create a calibration curve.
-
Structural Confirmation by Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatized Fatty Acids
Objective: To confirm the position of the hydroxyl group by analyzing the derivatized free fatty acid.
Procedure:
-
Hydrolysis: Hydrolyze the acyl-CoA products from the enzymatic reaction to release the free hydroxyhexadecanoic acids.
-
Derivatization: Convert the hydroxy fatty acids to their more volatile trimethylsilyl (B98337) (TMS) or methyl ester derivatives.
-
GC-MS Analysis:
-
Separate the derivatized isomers on a suitable capillary GC column.
-
Analyze the fragmentation patterns in the mass spectrometer. The position of the hydroxyl group can be determined from the characteristic fragment ions generated by cleavage alpha to the derivatized hydroxyl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide unambiguous structural confirmation of the purified product.
Procedure:
-
Purify a sufficient quantity of the enzymatic product identified as this compound by preparative HPLC.
-
Dissolve the purified product in a suitable deuterated solvent.
-
Acquire ¹H NMR and ¹³C NMR spectra.
-
Expected ¹H NMR signals for this compound: A characteristic multiplet in the region of 3.5-3.8 ppm corresponding to the proton on the carbon bearing the hydroxyl group (H8).
-
Expected ¹³C NMR signals for this compound: A characteristic signal in the region of 70-75 ppm for the carbon atom attached to the hydroxyl group (C8). 2D NMR techniques such as COSY and HSQC can be used to confirm the connectivity and definitively assign the position of the hydroxyl group.
-
Visualizations
Caption: Experimental workflow for the enzymatic synthesis and confirmation of this compound.
Caption: Potential enzymatic pathways for the hydroxylation of hexadecanoyl-CoA.
References
A Comparative Guide to the Structural Elucidation of 8-Hydroxyhexadecanoyl-CoA: NMR vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of lipid molecules is fundamental to understanding their biological roles and developing targeted therapeutics. 8-hydroxyhexadecanoyl-CoA, a long-chain fatty acyl-CoA, plays a role in various metabolic pathways. Its precise structural characterization is crucial for functional studies. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the structural elucidation of this molecule, supported by experimental principles and data from analogous compounds.
Performance Comparison: NMR vs. Other Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure in solution.[1] However, alternative methods like Gas Chromatography-Mass Spectrometry (GC-MS) and standalone Mass Spectrometry (MS) are also widely used for lipid analysis. The choice of technique depends on the specific information required, such as resolution, sensitivity, and the need for derivatization.
Table 1: Comparison of Analytical Techniques for Hydroxy Fatty Acyl-CoA Analysis
| Feature | NMR Spectroscopy | Mass Spectrometry (MS) | Gas Chromatography (GC) |
| Information Provided | Precise atom connectivity, stereochemistry, 3D conformation.[2] | Molecular weight, elemental composition, fragmentation patterns.[3] | Separation of volatile compounds, quantification.[4][5] |
| Sensitivity | Relatively low (μg to mg range).[6] | High (pg to ng range).[6] | Very high, especially with MS detector (GC-MS).[6][7] |
| Sample Preparation | Minimal; dissolution in deuterated solvent. No derivatization required.[8] | Often coupled with LC or direct infusion; derivatization can enhance ionization. | Requires chemical derivatization (e.g., esterification, silylation) to increase volatility.[1][9] |
| Destructive? | No, the sample can be fully recovered.[9] | Yes, the sample is consumed and fragmented. | Yes, the sample is consumed during analysis. |
| Isomer Resolution | Excellent for distinguishing constitutional isomers and stereoisomers. | Can distinguish isomers through fragmentation (MS/MS) but can be challenging.[3] | Excellent at separating isomers, especially when using appropriate columns.[5] |
| Quantification | Good, can be highly accurate using internal standards.[10] | Good, requires isotopically labeled internal standards for best accuracy. | Excellent, the gold standard for quantification of fatty acids.[11] |
| Instrumentation Cost | High | Moderate to High | Low to Moderate |
NMR-Based Structural Elucidation Workflow
The process of elucidating a structure like this compound via NMR follows a logical progression from sample preparation to the integration of data from various experiments.
Caption: Workflow for NMR-based structural elucidation.
Quantitative NMR Data for this compound
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Chemical shifts (δ) in ppm relative to a standard reference. Predicted values based on analogous compounds.)
| Atom Position (Fatty Acyl Chain) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Atom Position (Coenzyme A Moiety) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C1 (C=O) | - | ~173.0 | Pantothenate-CH₂ | ~3.55 | ~42.0 |
| C2 (α-CH₂) | ~2.50 (t) | ~45.0 | Pantothenate-CH₂ | ~4.15 | ~75.0 |
| C3 (β-CH₂) | ~1.60 (m) | ~25.0 | Cysteamine-CH₂ | ~2.72 (t) | ~28.0 |
| C4-C6 (-CH₂-) | ~1.25-1.35 (m) | ~29.0-29.5 | Cysteamine-CH₂ | ~2.55 (t) | ~39.0 |
| C7 (-CH₂-) | ~1.45 (m) | ~37.0 | Adenine H2 | ~8.40 (s) | ~152.0 |
| C8 (-CHOH-) | ~3.60 (m) | ~72.0 | Adenine H8 | ~8.15 (s) | ~141.0 |
| C9 (-CH₂-) | ~1.45 (m) | ~37.0 | Ribose H1' | ~6.10 (d) | ~88.0 |
| C10-C15 (-CH₂-) | ~1.25-1.35 (m) | ~29.0-29.5 | Ribose H2' | ~4.70 (m) | ~75.0 |
| C16 (-CH₃) | ~0.88 (t) | ~14.0 | Ribose H3' | ~4.50 (m) | ~72.0 |
Experimental Protocols
Protocol 1: NMR Structural Elucidation
-
Sample Preparation: Synthesize and purify this compound. Dissolve 5-10 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., D₂O, methanol-d₄, or a mixture) containing a known concentration of an internal standard (e.g., TSP or DSS).[13]
-
¹H NMR Acquisition: Acquire a 1D proton spectrum. Typical parameters include a 45° or 90° pulse, a spectral width of 12-16 ppm, and 16-64 scans for sufficient signal-to-noise.
-
¹³C NMR Acquisition: Acquire a 1D carbon spectrum using a proton-decoupled pulse sequence. This experiment requires more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
2D COSY (Correlation Spectroscopy): Acquire a COSY spectrum to identify proton-proton (¹H-¹H) spin-spin couplings, which reveals adjacent protons (e.g., -CH₂-CH₂- or -CH-CH-).[2]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate protons directly bonded to carbons (¹H-¹³C one-bond correlations). This helps assign carbon signals based on their attached, and often more easily assigned, proton signals.[2]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify longer-range correlations between protons and carbons (typically 2-3 bonds away). This is critical for connecting molecular fragments, such as linking the fatty acyl chain to the coenzyme A moiety across the thioester bond.[2]
-
Data Analysis: Integrate and analyze all spectra. Use the COSY to trace the carbon chain, the HSQC to assign carbons, and the HMBC to confirm the overall structure and placement of the hydroxyl group.
Protocol 2: GC-MS Analysis (Alternative Method)
GC-MS is a powerful alternative for identifying and quantifying hydroxy fatty acids, though it requires hydrolysis of the CoA ester and derivatization.[4][9]
-
Hydrolysis: Treat the this compound sample with a strong base (e.g., NaOH) to hydrolyze the thioester bond, releasing the free 8-hydroxyhexadecanoic acid.[9]
-
Extraction: Acidify the solution and extract the free fatty acid using an organic solvent like ethyl acetate.[9]
-
Derivatization: Evaporate the solvent and treat the residue with a derivatizing agent. A common method is to first create the methyl ester (with BF₃/methanol) and then silylate the hydroxyl group using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1][9] This makes the molecule volatile for GC analysis.
-
GC-MS Injection: Inject the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., HP-5MS).[9]
-
Data Analysis: Identify the compound based on its retention time and the mass spectrum of the derivatized molecule. The fragmentation pattern in the mass spectrum can confirm the position of the hydroxyl group.[1]
Method Selection Framework
Choosing the right analytical tool is critical. NMR provides the most comprehensive structural detail from a single set of experiments without destroying the sample, whereas chromatographic and mass spectrometric methods offer superior sensitivity and quantitative power, albeit with more complex sample preparation.
Caption: Decision guide for analytical method selection.
References
- 1. researchgate.net [researchgate.net]
- 2. magritek.com [magritek.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Hydroxy-fatty acid analysis by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pure.psu.edu [pure.psu.edu]
- 8. researchgate.net [researchgate.net]
- 9. lipidmaps.org [lipidmaps.org]
- 10. Orthogonal Comparison of GC-MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. aocs.org [aocs.org]
- 13. iscrm.uw.edu [iscrm.uw.edu]
- 14. Time-Resolved NMR: Extracting the Topology of Complex Enzyme Networks - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Enzymatic Affinity: A Comparative Guide to the Substrate Specificity for 8-Hydroxyhexadecanoyl-CoA
For researchers, scientists, and drug development professionals, understanding the enzymatic conversion of 8-hydroxyhexadecanoyl-CoA is pivotal for deciphering its role in various metabolic pathways and for the development of targeted therapeutics. While direct quantitative data on the substrate specificity of an enzyme for this compound is not extensively documented in publicly available literature, this guide provides a comparative framework based on the known specificities of candidate enzymes for analogous substrates. Furthermore, a detailed experimental protocol is presented to enable researchers to determine these crucial kinetic parameters in their own laboratories.
The metabolism of long-chain fatty acyl-CoAs is a cornerstone of cellular bioenergetics and signaling. The introduction of a hydroxyl group, as seen in this compound, presents a unique structural feature that can significantly influence its recognition and processing by metabolic enzymes. The primary candidates for the metabolism of this substrate are enzymes involved in fatty acid β-oxidation, particularly those with a preference for long-chain and hydroxylated acyl-CoAs.
Candidate Enzymes and Their Known Substrate Preferences
Two key enzymes are likely to exhibit activity towards this compound: Long-Chain Acyl-CoA Dehydrogenase (LCAD) and 3-Hydroxyacyl-CoA Dehydrogenase (HADH).
-
Long-Chain Acyl-CoA Dehydrogenase (LCAD): This enzyme catalyzes the first step of β-oxidation for long-chain fatty acids. While its primary substrates are saturated and unsaturated fatty acyl-CoAs, its active site may accommodate hydroxylated derivatives.
-
3-Hydroxyacyl-CoA Dehydrogenase (HADH): This enzyme is specialized for the oxidation of 3-hydroxyacyl-CoA intermediates in the β-oxidation pathway. Its specificity is dependent on the chain length of the acyl group.
The following table summarizes the known substrate specificities of these enzymes for various fatty acyl-CoA substrates, providing a basis for predicting their potential activity with this compound.
| Enzyme | Substrate Class | Chain Length Preference | Reported Kinetic Parameters (Example) |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Saturated Acyl-CoAs | C12-C18 | - |
| Unsaturated Acyl-CoAs | C14-C22 | LCAD is effective with various unsaturated fatty acids[1]. | |
| Hydroxy Acyl-CoAs | Likely long-chain | Data not readily available | |
| 3-Hydroxyacyl-CoA Dehydrogenase (HADH) | 3-Hydroxyacyl-CoAs | Medium-chain (C6-C12) > Long-chain (C14-C16)[2][3][4] | For pig heart L-3-hydroxyacyl-CoA dehydrogenase, the enzyme is most active with medium-chain substrates[2]. |
Experimental Protocol: Determining Substrate Specificity of a Dehydrogenase for this compound
To empirically determine the substrate specificity of a candidate enzyme (e.g., purified LCAD or HADH) for this compound, a continuous spectrophotometric assay can be employed. This method monitors the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
Purified candidate enzyme (e.g., LCAD or HADH)
-
This compound (substrate of interest)
-
A series of alternative acyl-CoA substrates for comparison (e.g., hexadecanoyl-CoA, 3-hydroxyhexadecanoyl-CoA, dodecanoyl-CoA)
-
NAD+ (cofactor)
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of all acyl-CoA substrates in an appropriate solvent (e.g., water or a buffer with low concentration of a mild detergent to prevent micelle formation).
-
Prepare a stock solution of NAD+ in the reaction buffer.
-
Prepare a working solution of the purified enzyme in the reaction buffer. Keep on ice.
-
-
Assay Setup:
-
Set up a series of reactions in cuvettes. Each series will test a single substrate at varying concentrations to determine its kinetic parameters (Km and Vmax).
-
To each cuvette, add the reaction buffer, NAD+ to a final concentration of ~1-2 mM, and a specific concentration of the acyl-CoA substrate.
-
Include a blank for each substrate concentration containing all components except the enzyme.
-
-
Enzyme Reaction and Measurement:
-
Equilibrate the cuvettes to the desired temperature (e.g., 37°C) in the spectrophotometer.
-
Initiate the reaction by adding a small, fixed amount of the purified enzyme to each cuvette and mix quickly.
-
Immediately start monitoring the increase in absorbance at 340 nm over a set period (e.g., 3-5 minutes). The rate of increase should be linear during the initial phase of the reaction.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each substrate concentration from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km (Michaelis constant, indicating the substrate concentration at half-maximal velocity) and Vmax (maximal velocity) for each substrate.
-
The catalytic efficiency (kcat/Km) can then be calculated to provide a direct comparison of the enzyme's specificity for different substrates.
-
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for determining the substrate specificity of a dehydrogenase enzyme.
Caption: Workflow for determining enzyme substrate specificity.
By following this guide, researchers can systematically investigate the substrate specificity of relevant enzymes for this compound, thereby contributing valuable data to the understanding of lipid metabolism and aiding in the development of novel therapeutic strategies.
References
- 1. Long-chain acyl-CoA dehydrogenase is a key enzyme in the mitochondrial beta-oxidation of unsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. 3-Hydroxyacyl-CoA dehydrogenase and short chain 3-hydroxyacyl-CoA dehydrogenase in human health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Acyl-CoA Binding Proteins with 8-Hydroxyhexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Acyl-CoA Binding Proteins (ACBPs) and their potential cross-reactivity with 8-hydroxyhexadecanoyl-CoA. Due to a lack of direct experimental data on the interaction between ACBPs and this compound in the current scientific literature, this guide focuses on providing a framework for comparison. This is achieved by summarizing the known binding affinities of different ACBP isoforms for various acyl-CoA esters and detailing the experimental protocols necessary to determine the binding parameters for this compound.
Introduction to Acyl-CoA Binding Proteins (ACBPs)
Acyl-CoA binding proteins (ACBPs) are a highly conserved family of small intracellular proteins that play a crucial role in the binding and transport of medium- and long-chain acyl-CoA esters.[1][2] These proteins are essential for a variety of cellular processes, including lipid metabolism, gene regulation, and signal transduction.[2][3] ACBPs are characterized by a conserved acyl-CoA binding domain and are classified into several families based on their size and the presence of other functional domains.[4] Subtle variations in the amino acid composition among different ACBP isoforms can lead to shifts in their binding preferences for various acyl-CoA species.[5]
The Enigmatic Ligand: this compound
Currently, there is a significant knowledge gap regarding the biological role and metabolism of this compound. While other hydroxylated fatty acids and their corresponding acyl-CoAs are known to be involved in various metabolic pathways, the specific functions and protein interactions of the 8-hydroxy form of hexadecanoyl-CoA are not well-documented in publicly available research.[6][7] Alfa Chemistry lists this compound as a coenzyme A derivative, but provides no further biological context.[8]
Comparative Binding Affinities of ACBP Isoforms
The binding affinity of ACBPs for their ligands is a key determinant of their biological function. The following table summarizes the known dissociation constants (Kd) of various ACBP isoforms for a range of acyl-CoA esters. This data can serve as a baseline for predicting the potential interaction with this compound. It is important to note that the presence of a hydroxyl group on the acyl chain could significantly influence the binding affinity.
| ACBP Isoform | Ligand | Dissociation Constant (Kd) | Method | Reference |
| Bovine ACBP | C16:0-CoA (Palmitoyl-CoA) | High Affinity | Not Specified | [9] |
| Rat Liver ACBP | C16:0-CoA (Palmitoyl-CoA) | High Affinity | Not Specified | [9] |
| Plant ACBPs (general) | Long-chain acyl-CoA esters | Varying affinities | Isothermal Titration Calorimetry | [10] |
| Plant ACBPs (general) | Medium-chain acyl-CoA esters | Varying affinities | Isothermal Titration Calorimetry | [10] |
| Hypothetical | This compound | Not Reported |
Experimental Protocols for Determining Cross-Reactivity
To address the current lack of data, the following section provides detailed experimental protocols that can be employed to investigate the cross-reactivity of various ACBP isoforms with this compound.
Recombinant ACBP Expression and Purification
Objective: To produce pure and active ACBP isoforms for in vitro binding assays.
Methodology:
-
Gene Synthesis and Cloning: Synthesize the coding sequences for the desired ACBP isoforms and clone them into a suitable bacterial expression vector (e.g., pET series) with a purification tag (e.g., His-tag).
-
Protein Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the bacterial culture to an optimal density and induce protein expression with IPTG.
-
Cell Lysis: Harvest the bacterial cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press.
-
Purification:
-
Affinity Chromatography: Purify the tagged ACBP from the cell lysate using an appropriate affinity resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
-
Size-Exclusion Chromatography: Further purify the protein and remove aggregates using a size-exclusion chromatography column.
-
-
Purity and Concentration Determination: Assess the purity of the recombinant ACBP by SDS-PAGE. Determine the protein concentration using a standard method like the Bradford assay or by measuring absorbance at 280 nm.
Logical Workflow for ACBP Production:
Caption: Workflow for recombinant ACBP production.
Isothermal Titration Calorimetry (ITC)
Objective: To quantitatively measure the binding affinity, stoichiometry, and thermodynamics of the interaction between an ACBP isoform and this compound.
Methodology:
-
Sample Preparation:
-
Dialyze the purified ACBP and dissolve the this compound in the same buffer to minimize heat of dilution effects.
-
Thoroughly degas both the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the ACBP solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of the ligand into the protein solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat released or absorbed per injection.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding from the obtained parameters.
-
Signaling Pathway of ITC Data Acquisition:
Caption: Workflow for ITC-based binding analysis.
Conclusion and Future Directions
The study of the cross-reactivity of Acyl-CoA Binding Proteins with this compound represents an unexplored area of research. While this guide provides a comprehensive overview of ACBPs and the methodologies to investigate their interactions, the lack of specific data on this compound highlights a critical knowledge gap. Future research should focus on elucidating the biological synthesis and function of this molecule. The experimental protocols detailed herein provide a clear roadmap for researchers to determine the binding affinities and specificities of various ACBP isoforms for this compound, which will be instrumental in understanding its potential role in cellular metabolism and signaling.
References
- 1. Acyl-CoA-binding protein (ACBP) and its relation to fatty acid-binding protein (FABP): an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of acyl-CoA binding protein (ACBP) on processes for which acyl-CoA is a substrate, product or inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-CoA-binding proteins: bridging long-chain acyl-CoA metabolism to gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Acyl‐CoA‐binding proteins: bridging long‐chain acyl‐CoA metabolism to gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydroxy fatty acids | Cyberlipid [cyberlipid.gerli.com]
- 8. alfachemic.com [alfachemic.com]
- 9. Comparison of the binding affinities of acyl-CoA-binding protein and fatty-acid-binding protein for long-chain acyl-CoA esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Researcher's Guide to Differentiating 8-Hydroxyhexadecanoyl-CoA from its Constitutional Isomers
For researchers, scientists, and drug development professionals, the precise structural characterization of lipid molecules is paramount. 8-hydroxyhexadecanoyl-CoA, a long-chain acyl-CoA, plays a role in various metabolic processes. However, its biological function can be exquisitely dependent on the specific position of the hydroxyl group on the hexadecanoyl chain. Its constitutional isomers, such as 2-hydroxy, 3-hydroxy, or 16-hydroxyhexadecanoyl-CoA, possess the same molecular formula but different atomic connectivity, leading to potentially distinct biochemical activities. Distinguishing these positional isomers is a significant analytical challenge that requires sophisticated techniques.
This guide provides an objective comparison of the primary analytical methods used to differentiate this compound from its constitutional isomers, supported by experimental principles and protocols.
Comparison of Analytical Techniques
The differentiation of hydroxylated fatty acyl-CoA positional isomers relies on exploiting the subtle physicochemical differences imparted by the location of the hydroxyl group. The three principal techniques employed are Mass Spectrometry (often coupled with chromatography), Nuclear Magnetic Resonance spectroscopy, and advanced chromatographic methods.
| Technique | Principle of Differentiation | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | After hydrolysis of the CoA ester and derivatization (e.g., methylation and silylation), isomers are separated based on volatility and polarity. Mass spectra show characteristic fragmentation patterns dependent on the hydroxyl group's position[1]. | High chromatographic resolution, well-established fragmentation libraries for derivatized fatty acids[1][2]. | Requires multi-step sample preparation (hydrolysis and derivatization), which can be destructive and time-consuming. Not suitable for direct analysis of the intact acyl-CoA[2]. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Isomers are separated by reverse-phase liquid chromatography based on polarity differences. Tandem MS generates specific fragment ions upon collision-induced dissociation (CID), with fragmentation patterns varying based on the hydroxyl position[3][4][5]. | Enables analysis of the intact acyl-CoA molecule with high sensitivity and specificity[3][5]. Can quantify isomers in complex biological matrices[4][6]. | Isomers may co-elute, requiring high-resolution mass spectrometry and careful optimization of fragmentation conditions for differentiation[1][7]. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | The position of the hydroxyl group creates a unique electronic environment for nearby protons (¹H) and carbons (¹³C). This results in distinct chemical shifts and coupling patterns for the signals corresponding to the nuclei on and adjacent to the hydroxyl-bearing carbon[8][9]. | Provides unambiguous structural determination without the need for derivatization or reference standards for each isomer[9]. | Relatively low sensitivity compared to MS, requiring larger amounts of purified sample. Complex spectra may be difficult to interpret in mixtures[10]. |
Key Experimental Protocols
Detailed methodologies are crucial for the successful differentiation of these isomers. Below are protocols for the most effective and widely used techniques.
GC-MS Analysis of Hydroxylated Fatty Acid Methyl Esters
This method involves cleaving the fatty acid from the Coenzyme A moiety, followed by derivatization to enhance volatility for GC analysis.
I. Sample Preparation: Hydrolysis and Derivatization
-
Saponification: To a purified sample containing the acyl-CoA, add 1 mL of 0.5 M methanolic NaOH. Heat at 80°C for 10 minutes to hydrolyze the thioester bond and release the free hydroxy fatty acid.
-
Esterification: Cool the sample and add 1 mL of 14% boron trifluoride (BF₃) in methanol (B129727). Heat at 80°C for 5 minutes to convert the free fatty acid to its fatty acid methyl ester (FAME).
-
Extraction: Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. Vortex thoroughly and centrifuge to separate the phases. Collect the upper hexane layer containing the FAMEs.
-
Silylation: Evaporate the hexane under a stream of nitrogen. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and heat at 60°C for 20 minutes to convert the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether. The sample is now ready for GC-MS analysis.
II. GC-MS Parameters
-
Column: A polar capillary column (e.g., DB-WAX or similar, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 240°C at 4°C/min.
-
Mass Spectrometer: Operate in Electron Ionization (EI) mode at 70 eV. Scan from m/z 50 to 600.
III. Data Interpretation The position of the TMS-ether group dictates the primary fragmentation. The most abundant fragments arise from cleavage alpha to the carbon bearing the O-TMS group. For 8-hydroxyhexadecanoate TMS ether, characteristic fragments corresponding to the cleavage on either side of the 8th carbon would be expected, allowing its differentiation from other positional isomers[1].
LC-MS/MS Analysis of Intact Acyl-CoAs
This protocol allows for the direct analysis of this compound without prior hydrolysis.
I. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Load the aqueous sample containing the acyl-CoAs onto the cartridge.
-
Wash the cartridge with water to remove salts and polar contaminants.
-
Elute the acyl-CoAs with a solution of acetonitrile/water with 0.1% formic acid.
-
Evaporate the solvent and reconstitute in a suitable volume of the initial mobile phase.
II. LC-MS/MS Parameters
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM triethylamine (B128534) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes[3].
-
Mass Spectrometer: Operate in negative electrospray ionization (ESI) mode.
-
MS/MS Analysis: Use a data-dependent acquisition mode, selecting the precursor ion for this compound (m/z 1020.9) for collision-induced dissociation (CID). The fragmentation of the acyl chain can provide positional information, though this can be challenging without derivatization.
Visualizing the Analytical Workflow
The process of identifying and differentiating these isomers involves a logical sequence of steps from sample preparation to final analysis.
Caption: A flowchart illustrating the typical experimental workflows for differentiating hydroxy-fatty acyl-CoA isomers.
References
- 1. books.rsc.org [books.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of isomeric long-chain hydroxy fatty acids by tandem mass spectrometry: application to the diagnosis of long-chain 3-hydroxyacyl CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly sensitive determination of fatty acid esters of hydroxyl fatty acids by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jsbms.jp [jsbms.jp]
- 8. aocs.org [aocs.org]
- 9. aocs.org [aocs.org]
- 10. psecommunity.org [psecommunity.org]
Safety Operating Guide
Prudent Disposal of 8-hydroxyhexadecanoyl-CoA: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for 8-hydroxyhexadecanoyl-CoA necessitates a risk-based approach to its disposal, grounded in general laboratory safety principles for biochemical reagents. Researchers and laboratory managers must consult their institution's environmental health and safety (EHS) guidelines for definitive procedures.
This compound is a long-chain fatty acyl-coenzyme A derivative. While specific hazard data is unavailable, its structure suggests it should be handled with the standard care afforded to all laboratory chemicals. The following guidelines provide a framework for its safe management and disposal.
Key Characteristics and Handling
A summary of the expected properties of this compound, based on the general characteristics of long-chain fatty acyl-CoAs, is presented below. These properties should be considered when developing handling and disposal protocols.
| Property | Expected Characteristic | Handling Implication |
| Physical State | Likely a solid or an aqueous solution. | Spills of solids should be managed to avoid dust generation. Solutions may require absorption before disposal. |
| Solubility | Expected to have limited solubility in water and better solubility in organic solvents and aqueous buffers containing detergents. | Decontamination procedures should utilize appropriate solvents. |
| Stability | Aqueous solutions of coenzyme A derivatives can be unstable, particularly at pH levels above 8.[1] | Unused solutions should be stored appropriately at a pH between 2 and 6 when frozen and disposed of in a timely manner.[1] |
**Experimental Protocol for Decontamination
This protocol outlines a general procedure for the decontamination of surfaces and non-disposable equipment that have been in contact with this compound.
Materials:
-
Laboratory-grade detergent solution (e.g., 1% SDS or Triton X-100)
-
Paper towels or other absorbent material
-
Appropriate Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Initial Wipe-Down: For spills of solutions, absorb the bulk of the liquid with paper towels. For solid residues, gently scrape up the material to avoid creating dust.
-
Detergent Wash: Liberally apply the laboratory-grade detergent solution to the contaminated area. The detergent will help to solubilize the fatty acyl-CoA.
-
Mechanical Cleaning: Using a paper towel or a dedicated sponge, scrub the area to ensure the removal of any residual material.
-
Solvent Rinse: Wipe down the area with 70% ethanol or isopropanol to remove the detergent and any remaining traces of the compound.
-
Final Rinse (if applicable): For non-sensitive surfaces, a final rinse with deionized water can be performed.
-
Drying: Allow the surface or equipment to air dry completely or wipe dry with clean paper towels.
-
Waste Disposal: All contaminated materials (paper towels, gloves, etc.) should be disposed of as chemical waste.
Disposal Workflow
The proper disposal of this compound and associated waste requires a systematic approach to ensure safety and compliance. The following workflow provides a logical decision-making process for laboratory personnel.
References
Personal protective equipment for handling 8-hydroxyhexadecanoyl-CoA
Essential Safety and Handling Guide for 8-hydroxyhexadecanoyl-CoA
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to minimize exposure risk when working with this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination.[1] | Provides a robust barrier against dermal absorption. Double-gloving allows for the safe removal of a contaminated outer layer without compromising hand protection.[1] |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield.[1] | Protects eyes from splashes, aerosols, and solid particulates. A face shield offers additional protection for the entire face.[1] |
| Body Protection | A lab coat with long sleeves and elastic cuffs. A chemically resistant apron should be worn over the lab coat when handling larger quantities.[1] | Prevents contamination of personal clothing and skin. The apron provides an additional layer of protection against spills.[1] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter may be required if handling outside a fume hood.[1] | Protects against inhalation of fine powders and potential vapors, which are primary routes of exposure for potent compounds.[1] |
Operational Plan: Step-by-Step Handling Procedure
All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.
-
Preparation and Weighing:
-
Before handling the compound, ensure the weighing vessel is tared.
-
Carefully weigh the desired amount of the solid compound in a disposable weigh boat or directly into the reaction vessel inside the fume hood.
-
Use anti-static weighing tools if available to prevent dispersal of the powder.
-
Immediately cap the primary container securely after weighing.[1]
-
Clean the spatula and weighing area with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.[1]
-
-
Solubilization and Use:
-
When creating solutions, add the solvent to the solid to avoid generating dust.
-
If sonication is required, ensure the vessel is securely capped and perform the procedure within the fume hood or a secondary containment.
-
For all subsequent experimental steps, maintain the use of the recommended PPE.
-
Emergency Procedures
In the event of exposure, follow these first-aid measures immediately:
-
If on Skin: Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice/attention.[2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2]
-
If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[2]
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all disposable materials, including gloves, weigh boats, and contaminated paper towels, in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a sealed, properly labeled hazardous waste container.
-
Disposal: Dispose of all waste contents and containers through an approved waste disposal plant.[2] Do not allow the product to enter drains.
Visual Workflow Guides
The following diagrams illustrate the key procedural workflows for handling and disposing of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
